Technical Documentation Center

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
  • CAS: 169303-80-4

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties Quantitative data for tert-butyl (2-bromo-5-methoxyphenyl)carbamate is not widely reported. The following table summ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for tert-butyl (2-bromo-5-methoxyphenyl)carbamate is not widely reported. The following table summarizes the known properties of the immediate precursor, 2-bromo-5-methoxyaniline, and representative data for isomeric and related tert-butyl (bromo-methoxyphenyl)carbamate compounds to provide an estimated profile.

PropertyValueSource Compound
CAS Number 59557-92-52-Bromo-5-methoxyaniline[1][2]
Molecular Formula C₁₂H₁₆BrNO₃(Predicted)
Molecular Weight 302.16 g/mol (Predicted)
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point 89.0–89.5 °Ctert-Butyl N-(2-bromo-4,5-dimethoxyphenyl)carbamate[3]
Boiling Point ~280 °C (Predicted for precursor)2-Bromo-5-methoxyaniline[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.53 (s, 9H), 3.84 (s, 3H), 6.80 (br s, 1H), 6.96 (s, 1H), 7.82 (br s, 1H).Representative data from tert-Butyl N-(2-bromo-4,5-dimethoxyphenyl)carbamate[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 28.3, 56.1, 80.9, 101.7, 114.7, 130.0, 145.0, 152.6.Representative data from tert-Butyl N-(2-bromo-4,5-dimethoxyphenyl)carbamate[3]

Experimental Protocols

The synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is typically achieved through the N-Boc protection of 2-bromo-5-methoxyaniline. The following protocol is a representative procedure based on established methods for similar compounds.[4][5]

Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Materials:

  • 2-Bromo-5-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxyaniline (1.0 equivalent) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of tert-butyl (2-bromo-5-methoxyphenyl)carbamate from its aniline precursor.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_bromo_5_methoxyaniline 2-Bromo-5-methoxyaniline Reaction N-Boc Protection (Base, THF) 2_bromo_5_methoxyaniline->Reaction Boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_anhydride->Reaction Product tert-Butyl (2-bromo-5- methoxyphenyl)carbamate Reaction->Product

Caption: Synthetic scheme for N-Boc protection of 2-bromo-5-methoxyaniline.

References

Exploratory

Technical Guide: Physicochemical Characterization of tert-Butyl Phenylcarbamate Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction tert-Butyl carbamates are a significant class of compounds in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) g...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl carbamates are a significant class of compounds in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The specific compound, tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, is a halogenated aromatic carbamate. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in drug discovery, where the bromo- and methoxy- functionalities can be modified or may contribute to biological activity. The carbamate moiety itself is a structural motif found in numerous therapeutic agents.[1]

This technical guide summarizes the available physical properties of structurally related compounds and provides standardized experimental protocols for the determination of key physical characteristics.

Physical Properties of Structurally Related Carbamates

Due to the absence of specific experimental data for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the following table presents the physical properties of several analogous compounds. This data can be used to estimate the properties of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility
tert-Butyl (2-bromoethyl)(methyl)carbamateC₈H₁₆BrNO₂238.1230-32~262.3~1.3Not specified
tert-Butyl N-(2-bromoethyl)carbamateC₇H₁₄BrNO₂224.130-32Not specifiedNot specifiedSoluble in Chloroform, Dichloromethane, Ethyl Acetate[2][3]
tert-Butyl (4-methoxyphenyl)carbamateC₁₂H₁₇NO₃223.2794-96Not specifiedNot specifiedNot specified
tert-Butyl carbamateC₅H₁₁NO₂117.15107-111Not specifiedNot specifiedSoluble in Methanol[4]
(Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitroneC₁₂H₁₆BrNO₂286.17Not specifiedNot specified1.508Not specified

Experimental Protocols

The melting point is a critical physical property that indicates the purity of a crystalline solid.[5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[6]

  • Thermometer or digital temperature probe[5]

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

  • The organic compound to be tested

Procedure:

  • Sample Preparation: Place a small amount of the dry organic compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.

  • Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be packed into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.[5]

  • Approximate Melting Point Determination: Heat the apparatus rapidly to get an approximate melting point range. This initial measurement helps in performing a more accurate determination later.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Then, begin heating again at a slow rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[8]

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).[5][7]

  • Purity Assessment: A pure compound will typically have a sharp melting range of 0.5-1.5°C. Impurities tend to lower and broaden the melting range.[8]

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel organic compound like tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 2-bromo-5-methoxyaniline) reaction Chemical Reaction (e.g., Boc Protection) start->reaction Reagents (e.g., Boc₂O), Solvent, Catalyst quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude Crude Product concentration->crude purify Purification Technique (e.g., Recrystallization, Column Chromatography) crude->purify pure Pure Product purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir mp Melting Point Determination pure->mp analysis Purity Analysis (e.g., HPLC, TLC) pure->analysis final Characterized Compound

Caption: General workflow for the synthesis and characterization of an organic compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or involvement of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in any signaling pathways. The carbamate group is a known pharmacophore and is present in a wide array of biologically active molecules.[1] For instance, some carbamate derivatives act as cholinesterase inhibitors, while others are used as anticonvulsants.[1] However, without experimental data, any discussion of the biological role of this specific compound would be speculative. Further research and biological screening would be necessary to determine its pharmacological profile.

References

Foundational

Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in the developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The document details the chemical pathway, experimental protocols, and expected outcomes, presented in a format tailored for professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway

The synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is achieved through the protection of the amino group of 2-bromo-5-methoxyaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent in the presence of a suitable base.

G cluster_reactants Reactants cluster_products Products 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline Product tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 2-bromo-5-methoxyaniline->Product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., Triethylamine) Base->Product Byproducts Byproducts (e.g., t-BuOH, CO₂, Triethylammonium salt)

Caption: Reaction scheme for the Boc-protection of 2-bromo-5-methoxyaniline.

Experimental Protocol

This section provides a detailed methodology for the synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

2.1. Materials and Reagents

The following table summarizes the reagents required for the synthesis, with specifications for a representative reaction scale.

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-bromo-5-methoxyanilineC₇H₈BrNO202.055.00 g24.7
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.255.94 g27.2
Triethylamine (TEA)C₆H₁₅N101.194.14 mL29.6
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

2.2. Reaction Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxyaniline (5.00 g, 24.7 mmol).

  • Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir at room temperature until the starting material is completely dissolved.

  • Base Addition: Add triethylamine (4.14 mL, 29.6 mmol) to the solution.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (5.94 g, 27.2 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at room temperature over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Product Characterization

The final product, tert-butyl (2-bromo-5-methoxyphenyl)carbamate, is typically a white to off-white solid.

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.16 g/mol
Appearance White to off-white solid
Expected Yield 85-95%
Purity >98% (as determined by HPLC and NMR)

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Exploratory

In-depth Technical Guide: Properties and Synthesis of tert-Butyl Phenylcarbamate Derivatives

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The specific compound, tert-butyl (2-bromo-5-methoxyphenyl)carbamate, was not found in comprehensive chemical databases. The information...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound, tert-butyl (2-bromo-5-methoxyphenyl)carbamate, was not found in comprehensive chemical databases. The information presented herein is based on closely related analogs and established chemical principles. All quantitative data and experimental protocols should be considered illustrative.

Executive Summary

This technical guide provides a detailed overview of the physicochemical properties and synthetic considerations for tert-butyl phenylcarbamate derivatives, with a specific focus on halogenated and methoxylated analogs. Due to the absence of specific data for tert-butyl (2-bromo-5-methoxyphenyl)carbamate, this document leverages information on structurally similar compounds to provide a foundational understanding for researchers in drug discovery and chemical synthesis. This guide includes tabulated molecular weight data for related compounds, a generalized synthetic protocol, and illustrative diagrams for a synthetic workflow and a hypothetical signaling pathway.

Physicochemical Properties

The molecular weight of a compound is a critical parameter in chemical synthesis and analysis. Based on the chemical name "tert-butyl (2-bromo-5-methoxyphenyl)carbamate," a likely molecular formula is C₁₂H₁₆BrNO₃. The calculated molecular weight for this formula is 302.16 g/mol .

For comparison, the molecular weights of several related and commercially available compounds are presented in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl (2-bromo-5-fluoro-4-methoxyphenyl)carbamateC₁₂H₁₅BrFNO₃320.16
tert-Butyl (2-bromoethyl)carbamateC₇H₁₄BrNO₂224.10
tert-Butyl (5-amino-2-methoxyphenyl)carbamateC₁₂H₁₈N₂O₃238.28
tert-Butyl carbamateC₅H₁₁NO₂117.15

Synthesis and Experimental Protocols

The synthesis of tert-butyl carbamate derivatives often involves the reaction of a corresponding aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A general experimental protocol for the synthesis of a substituted tert-butyl phenylcarbamate is outlined below.

General Synthesis of a Substituted tert-Butyl Phenylcarbamate

Materials:

  • Substituted aniline (e.g., 2-bromo-5-methoxyaniline)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired tert-butyl phenylcarbamate derivative.

Visualizations

The following diagrams illustrate a general workflow for chemical synthesis and a hypothetical signaling pathway, as no specific pathway involving the target compound has been identified.

G cluster_0 Synthesis and Purification cluster_1 Analysis and Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Base Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Crude Product Purified_Product Purified_Product Purification->Purified_Product NMR NMR Purified_Product->NMR MS MS Purified_Product->MS HPLC HPLC Purified_Product->HPLC Characterized_Compound Characterized_Compound NMR->Characterized_Compound MS->Characterized_Compound HPLC->Characterized_Compound

Caption: A general workflow for chemical synthesis, purification, and analysis.

G Drug Drug Receptor Receptor Drug->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating potential drug interaction.

Foundational

Spectroscopic Data for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Remains Elusive in Publicly Available Resources

A comprehensive search for the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound tert-Butyl (2-bromo-5-methoxyphenyl)carbamate has yielded no specific experimental spectra or detailed spectral data in pub...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound tert-Butyl (2-bromo-5-methoxyphenyl)carbamate has yielded no specific experimental spectra or detailed spectral data in publicly accessible scientific literature and chemical databases. While NMR data for numerous structurally related tert-butyl carbamate derivatives are available, the specific data for the 2-bromo-5-methoxy substituted phenylcarbamate could not be located.

The search included queries for 1H NMR, 13C NMR, and general characterization data for the target compound. The results provided spectroscopic information for analogous compounds, such as tert-butyl (4-methoxyphenyl)carbamate and other positional isomers or derivatives with different substitution patterns on the aromatic ring. However, none of the retrieved resources contained the specific NMR peak assignments, coupling constants, or experimental conditions for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Similarly, a search for detailed experimental protocols for the synthesis and characterization of this specific compound did not yield a publication with the requested NMR data. While general synthetic methods for tert-butyl phenylcarbamates are well-established, the specific application and subsequent detailed spectroscopic analysis for the 2-bromo-5-methoxy variant were not found.

Without the core NMR data, it is not possible to generate the requested tables of quantitative data or to provide a detailed technical guide on the spectroscopic properties of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. Further, as no specific experimental workflows or signaling pathways involving this compound were identified from the searches, the creation of a relevant Graphviz diagram is also not feasible.

Researchers, scientists, and drug development professionals seeking this specific information may need to perform their own synthesis and spectroscopic analysis to obtain the 1H and 13C NMR data for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. This would involve the chemical synthesis of the compound, followed by its purification and subsequent characterization using NMR spectroscopy. The experimental protocol for such a procedure would typically involve:

General Synthetic Workflow

A plausible synthetic route would involve the reaction of 2-bromo-5-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.

G cluster_synthesis Synthesis 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline Reaction Reaction in Inert Solvent 2-bromo-5-methoxyaniline->Reaction Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl_dicarbonate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Reaction->Product

Caption: General synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

General NMR Acquisition Protocol

Following a successful synthesis and purification, the NMR data would be acquired using a standard NMR spectrometer.

G cluster_nmr NMR Analysis Sample_Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer 1H_NMR Acquire 1H NMR Spectrum NMR_Spectrometer->1H_NMR 13C_NMR Acquire 13C NMR Spectrum NMR_Spectrometer->13C_NMR Data_Processing Process and Analyze Spectra 1H_NMR->Data_Processing 13C_NMR->Data_Processing

Caption: Standard workflow for obtaining NMR data.

Until such experimental data is generated and published, a detailed technical guide on the NMR data of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate cannot be provided.

Exploratory

In-Depth Technical Guide: Solubility Profile of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from structurally related molecules, established solubility determination protocols, and theoretical predictions to offer a robust profile for research and development purposes.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of tert-butyl (2-bromo-5-methoxyphenyl)carbamate and related compounds is presented below. These properties are crucial in understanding the compound's solubility behavior.

Propertytert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Predicted/Inferred)tert-Butyl (2-bromoethyl)carbamate[1][2]tert-Butyl carbamate[3][4]
Molecular Formula C12H16BrNO3C7H14BrNO2C5H11NO2
Molecular Weight 302.16 g/mol 224.10 g/mol 117.15 g/mol
Appearance Likely a white to off-white solidLow Melting Off-White SolidWhite crystalline powder
Melting Point Not available30-32 °C105-110 °C
Predicted LogP ~3.5-4.0~1.7~0.48-1.55
Polar Surface Area (PSA) ~55 Ų~38.3 Ų52.32 Ų

Solubility Profile

Qualitative Solubility Summary:

Solvent ClassPredicted SolubilityRationale
Non-polar Organic Solvents (e.g., Hexane, Toluene)Low to ModerateThe presence of the polar carbamate and methoxy groups likely limits solubility in highly non-polar solvents.
Polar Aprotic Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran)High Structurally similar carbamates demonstrate high solubility in these solvents.[1][5] The combination of the bromo, methoxy, and carbamate groups should facilitate dissolution.
Polar Protic Organic Solvents (e.g., Methanol, Ethanol)Moderate to HighThe carbamate group can act as a hydrogen bond acceptor, promoting solubility in alcohols.
Aqueous Solutions (e.g., Water, Buffers)Low The bulky tert-butyl group and the aromatic ring significantly increase the hydrophobicity of the molecule, leading to poor water solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]

Methodology:

  • Preparation: An excess amount of solid tert-butyl (2-bromo-5-methoxyphenyl)carbamate is added to a known volume of the desired solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Thermodynamic Solubility Determination

cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification cluster_4 Result A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge the mixture B->C D Filter the supernatant C->D E Analyze filtrate by HPLC-UV or LC-MS D->E F Determine equilibrium solubility E->F

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a supersaturated solution.[7][8][9]

This method measures the turbidity that results from the precipitation of a compound when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[10]

Methodology:

  • Stock Solution: A concentrated stock solution of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer in a microplate format.

  • Precipitation and Measurement: As the compound's concentration exceeds its aqueous solubility, it precipitates, causing turbidity. The turbidity is measured by a nephelometer, which detects scattered light.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Workflow for Nephelometric Solubility Assay

A Prepare concentrated DMSO stock solution B Serially dilute stock solution in aqueous buffer (microplate) A->B C Monitor for precipitation via nephelometry B->C D Determine concentration at onset of turbidity C->D E Kinetic Solubility Value D->E

Caption: Nephelometric kinetic solubility workflow.

This method quantifies the amount of dissolved compound after precipitation from a supersaturated solution.

Methodology:

  • Stock Solution and Dilution: A DMSO stock solution is diluted into an aqueous buffer, leading to precipitation.

  • Equilibration and Filtration: The mixture is allowed to equilibrate for a short period (e.g., 1-2 hours) and then filtered to remove the precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate is measured using a UV-Vis spectrophotometer at the compound's λmax. A calibration curve is used for quantification.

Role in Pharmaceutical Synthesis

Carbamate-protected bromo-anilines are common intermediates in the synthesis of various kinase inhibitors. While the specific downstream products of tert-butyl (2-bromo-5-methoxyphenyl)carbamate are not explicitly documented, it is plausible that this compound serves as a building block for molecules targeting signaling pathways implicated in diseases such as cancer. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is an intermediate in the synthesis of Osimertinib (AZD9291), an epidermal growth factor receptor (EGFR) inhibitor.[11]

Hypothetical Synthetic Pathway

A tert-Butyl (2-bromo-5-methoxyphenyl)carbamate B Cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Deprotection (Boc removal) C->D E Final Kinase Inhibitor D->E

Caption: Potential use in kinase inhibitor synthesis.

Conclusion

Tert-butyl (2-bromo-5-methoxyphenyl)carbamate is predicted to be highly soluble in common polar aprotic organic solvents and poorly soluble in aqueous solutions. This solubility profile is advantageous for its use as a synthetic intermediate, allowing for straightforward reaction setup in organic media and precipitation/extraction during workup with aqueous phases. For definitive quantitative data, standardized experimental protocols such as the shake-flask method for thermodynamic solubility or nephelometric assays for kinetic solubility are recommended. Its structural similarity to intermediates used in the synthesis of targeted therapies suggests its potential value in the development of novel kinase inhibitors.

References

Exploratory

An In-depth Technical Guide to tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of tert-Butyl (2-bromo-5-metho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules where the protection of an aniline functionality is required.

Chemical Structure and Properties

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate possesses a well-defined structure featuring a bromine atom and a methoxy group on the phenyl ring, with a tert-butoxycarbonyl (Boc) protecting group on the amine.

Molecular Formula: C₁₂H₁₆BrNO₃

Molecular Weight: 302.16 g/mol

Structure:

Caption: Chemical structure of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO₃
Molecular Weight302.16 g/mol
AppearanceExpected to be a white to off-white solid
Melting PointNot reported; likely in the range of 80-120 °C based on similar compounds
Boiling PointNot reported; likely to decompose upon heating at atmospheric pressure
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol

Synthesis

The synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is typically achieved through the protection of the amino group of 2-bromo-5-methoxyaniline with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

G reactant1 2-Bromo-5-methoxyaniline product tert-Butyl (2-bromo-5-methoxyphenyl)carbamate reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product solvent Solvent (e.g., DCM, THF) solvent->product base Base (e.g., Triethylamine, DMAP) base->product

Foundational

In-depth Technical Guide: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in organic synthesis, particular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical properties, a standard synthesis protocol, and its known applications.

Core Compound Properties

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a halogenated and Boc-protected aniline derivative. The presence of the bromo- and methoxy- functional groups on the aromatic ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of more complex molecules.[1]

PropertyValueSource
Chemical Name tert-Butyl (2-bromo-5-methoxyphenyl)carbamateN/A
CAS Number 169303-80-4[2][3][4]
Molecular Formula C₁₂H₁₆BrNO₃[2]
Molecular Weight 302.16 g/mol [2]
Purity ≥95% (commercially available)[2][4][5]

Synthesis

The synthesis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is typically achieved through the protection of the amino group of 2-bromo-5-methoxyaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for protecting primary and secondary amines.

General Synthesis Workflow

The logical workflow for the synthesis involves the reaction of the starting aniline with a Boc-anhydride in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromo-5-methoxyaniline E Boc Protection of Amine A->E B Di-tert-butyl dicarbonate (Boc)₂O B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G H tert-Butyl (2-bromo-5-methoxyphenyl)carbamate G->H

General synthesis workflow for tert-butyl (2-bromo-5-methoxyphenyl)carbamate.
Detailed Experimental Protocol

The following protocol is a representative procedure for the Boc protection of an aniline derivative, adapted for the synthesis of the title compound.

Materials:

  • 2-Bromo-5-methoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-methoxyaniline (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

Applications in Synthesis

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The Boc-protected amine allows for regioselective reactions at other positions of the aromatic ring, and the bromine atom can be readily functionalized through various cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. The methoxy group can also influence the electronic properties of the molecule and can be a site for further modification.

Logical Relationship in Multi-step Synthesis

The utility of this compound as a building block in a multi-step synthesis is illustrated below. The Boc group can be removed under acidic conditions to reveal the free amine for subsequent reactions.

G A tert-Butyl (2-bromo-5-methoxyphenyl)carbamate B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Boc-protected Intermediate B->C D Deprotection (e.g., TFA, HCl) C->D E Functionalized 2-amino-5-methoxyphenyl derivative D->E F Further Synthetic Transformations E->F

Role of tert-butyl (2-bromo-5-methoxyphenyl)carbamate in a synthetic pathway.

Safety Information

The starting material, 2-bromo-5-methoxyaniline, is classified as harmful if swallowed and is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide is intended for use by qualified professionals in the fields of chemical research and development. The information provided is based on available literature and is not exhaustive. Researchers should consult relevant safety data sheets (SDS) and perform their own risk assessments before undertaking any experimental work.

References

Exploratory

The Advent of a Versatile Building Block: A Technical Guide to tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis and drug discovery, the development of versatile chemical intermediates is a cornerstone of innova...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the development of versatile chemical intermediates is a cornerstone of innovation. tert-Butyl (2-bromo-5-methoxyphenyl)carbamate has emerged as a significant building block, valued for its dual functionality. The presence of a Boc-protected amine and an aryl bromide within the same molecule offers a strategic advantage in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the aniline nitrogen, while the bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth look at the synthesis, properties, and potential applications of this important synthetic intermediate. While a singular "discovery" event for this compound is not prominently documented, its value has been realized through its successful application in multi-step synthetic endeavors.

Synthesis and Characterization

The most common and efficient synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate involves the protection of the amino group of 2-bromo-5-methoxyaniline with di-tert-butyl dicarbonate, often referred to as Boc anhydride.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.16 g/mol
CAS Number Not definitively assigned. Isomers have assigned CAS numbers.
Appearance Expected to be a white to off-white solid.
Melting Point Not experimentally reported. Estimated based on similar structures.
Boiling Point Not experimentally reported.
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
Experimental Protocols

Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This protocol is based on established methods for the Boc-protection of anilines.

Materials:

  • 2-bromo-5-methoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Synthetic Workflow and Applications

The primary utility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate lies in its role as a bifunctional building block. The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Following the coupling reaction, the Boc-protecting group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized.

G Synthetic Workflow of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate cluster_0 Synthesis of the Building Block cluster_1 Application in Suzuki Coupling cluster_2 Deprotection and Further Functionalization 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline (Boc)2O, Base (Boc)2O, Base 2-bromo-5-methoxyaniline->(Boc)2O, Base tert-Butyl (2-bromo-5-methoxyphenyl)carbamate tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Pd catalyst, Base Pd catalyst, Base tert-Butyl (2-bromo-5-methoxyphenyl)carbamate->Pd catalyst, Base (Boc)2O, Base->tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Arylboronic acid Arylboronic acid Arylboronic acid->Pd catalyst, Base Coupled Product Coupled Product Acid (e.g., TFA) Acid (e.g., TFA) Coupled Product->Acid (e.g., TFA) Pd catalyst, Base->Coupled Product Deprotected Amine Deprotected Amine Further Synthetic Steps Further Synthetic Steps Deprotected Amine->Further Synthetic Steps Acid (e.g., TFA)->Deprotected Amine

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[1] This application note provides a detailed protocol for the Suzuki coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with various arylboronic acids, a key transformation for the synthesis of complex biaryl compounds that are often scaffolds for biologically active molecules. The Boc-protecting group on the aniline nitrogen allows for controlled coupling and subsequent deprotection for further functionalization.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the tert-butyl (2-bromo-5-methoxyphenyl)carbamate, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if necessary, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative conditions for the Suzuki coupling of aryl bromides with structural similarities to tert-butyl (2-bromo-5-methoxyphenyl)carbamate. These can serve as a starting point for reaction optimization.

Table 1: Catalyst and Base Screening for a Model Suzuki Coupling Reaction

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoaniline2-Ethoxy-5-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Water (4:1)901285[2]
22-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2.0)Kolliphor EL/Toluene (9:1)60192
34-Bromobenzotrifluoride2-Ethoxy-5-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/Water (4:1)901292[2]
4Substituted BromobenzeneSubstituted Phenylboronic acidPd(OH)₂ (N/A)K₃PO₄ (N/A)N/A65N/AGood yields[3]

Note: N/A indicates data not available in the cited source.

Table 2: Representative Suzuki Coupling Reactions of Bromoanilines

EntryBromoaniline DerivativeBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2.0)Kolliphor EL/WaterRoom Temp0.2586[4]
23-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2.0)Kolliphor EL/WaterRoom Temp196[4]
34-Bromoaniline3-Thienylboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2.0)Kolliphor EL/WaterRoom Temp0.2591[4]
4ortho-Bromoaniline derivativeBenzylboronic esterCataXCium A Pd G3 (N/A)Cs₂CO₃ (N/A)2-MeTHF80N/A95[5][6]

Note: N/A indicates data not available in the cited source.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reactants & Catalyst to Schlenk Flask prep2 Evacuate & Backfill with Inert Gas (x3) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to 80-110 °C prep3->react1 react2 Stir & Monitor (TLC/LC-MS) react1->react2 workup1 Cool to RT & Dilute react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Isolated Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n label_oa Oxidative Addition pd0->label_oa pd_complex [Ar-Pd(II)L_n-Br] label_tm Transmetalation pd_complex->label_tm pd_transmetal [Ar-Pd(II)L_n-Ar'] product Ar-Ar' pd_transmetal->product label_re Reductive Elimination pd_transmetal->label_re label_oa->pd_complex label_tm->pd_transmetal label_re->pd0 reactant1 Ar-Br reactant2 Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] These application notes provide a detailed protocol and comparative data for the Buchwald-Hartwig amination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a substrate featuring both steric hindrance and an electron-donating methoxy group. The methodologies presented are compiled from established procedures for similar sterically hindered and electron-rich aryl bromides.[4][5]

The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed via oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[6][7] The selection of the appropriate ligand and base is critical for achieving high yields, especially with challenging substrates like tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Data Presentation: Comparative Reaction Conditions

The successful amination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters based on literature precedents for analogous ortho-substituted and electron-rich aryl bromides.[4][5]

Table 1: Catalyst and Ligand Selection

Palladium PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd₂(dba)₃XPhos1 - 2Highly active for sterically hindered substrates.
Pd(OAc)₂RuPhos1 - 2Effective for electron-rich aryl halides.
[Pd(allyl)Cl]₂t-BuXPhos1 - 2Often used for challenging couplings.[8]
Pd₂(dba)₃SPhos1 - 2Good general ligand for a variety of substrates.

Table 2: Base and Solvent Optimization

BaseEquivalentsSolventTypical Concentration (M)Notes
Sodium tert-butoxide (NaOtBu)1.2 - 1.5Toluene0.1 - 0.5A strong, non-nucleophilic base, commonly used.
Lithium tert-butoxide (LiOtBu)1.2 - 1.5Dioxane0.1 - 0.5Can sometimes offer improved solubility.
Cesium carbonate (Cs₂CO₃)1.5 - 2.0Toluene0.1 - 0.5A milder base, useful for sensitive substrates.
Potassium phosphate (K₃PO₄)1.5 - 2.0Dioxane0.1 - 0.5Another milder base option.

Table 3: Reaction Parameters and Typical Yields for Analogous Substrates

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromoanisoleAnilinePd₂(dba)₃/XPhosNaOtBuToluene10012 - 2485 - 95
1-Bromo-2,4-dimethoxybenzeneMorpholinePd(OAc)₂/RuPhosCs₂CO₃Dioxane11018 - 2480 - 90
2-Bromo-1,3,5-trimethylbenzeneBenzylamine[Pd(allyl)Cl]₂/t-BuXPhosLiOtBuToluene10016 - 2475 - 88

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with a generic primary amine.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Amine (e.g., Aniline, Benzylamine, or other primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser, magnetic stirrer)

  • Reagents for work-up and purification (e.g., Diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask or tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv) and the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).

  • Amine Addition: Add the amine (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - Aryl Bromide - Pd Precatalyst - Ligand - Base Setup Assemble Under Inert Atmosphere Reagents->Setup Glassware Prepare Oven-Dried Glassware Glassware->Setup Solvent Add Anhydrous Solvent Setup->Solvent Amine Add Amine Solvent->Amine Heat Heat and Stir Amine->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Amido Pd(II)-Amido Complex OxAdd->Amido + R₂NH, Base - HX Product_Pd Product-Pd(0) Complex Amido->Product_Pd Reductive Elimination Product_Pd->Pd0 - Product Product Ar-NR₂ ArylBromide Ar-Br Amine R₂NH Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and theoretical frameworks for the synthesis of valuable heterocyclic compounds, specifically focusing on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of valuable heterocyclic compounds, specifically focusing on the intramolecular cyclization of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. This starting material is a versatile precursor for the formation of benzoxazolone scaffolds, which are prevalent in many biologically active molecules and pharmaceutical agents. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, particularly the Buchwald-Hartwig amination, adapted for intramolecular cyclization.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, benzoxazolones are a privileged structural motif due to their wide range of biological activities. The use of tert-butyl (2-bromo-5-methoxyphenyl)carbamate as a starting material offers a convergent and efficient route to 6-methoxy-substituted benzoxazolones. The bromo- and carbamate functionalities are strategically positioned to undergo intramolecular cyclization, typically mediated by a palladium catalyst. This approach allows for the rapid construction of the core heterocyclic ring system.

Key Synthetic Strategy: Intramolecular Buchwald-Hartwig O-Arylation

The primary transformation detailed in these notes is the intramolecular O-arylation of the carbamate onto the bromo-substituted aromatic ring. This reaction is a variation of the well-established Buchwald-Hartwig amination, where an oxygen nucleophile is used in place of a nitrogen nucleophile. The tert-butoxycarbonyl (Boc) protecting group of the carbamate can be cleaved in situ or in a subsequent step, leading to the formation of the desired benzoxazol-2-one.

Experimental Protocols

The following protocols are based on highly successful methodologies for palladium-catalyzed intramolecular cyclization of secondary amides and carbamates.[1] While the exact substrate, tert-butyl (2-bromo-5-methoxyphenyl)carbamate, may not be explicitly described in the cited literature, the conditions provided are optimized for similar transformations and are expected to be highly effective.

Protocol 1: Synthesis of 6-Methoxy-1,3-benzoxazol-2-one

This protocol describes the palladium-catalyzed intramolecular cyclization of tert-butyl (2-bromo-5-methoxyphenyl)carbamate to form the corresponding N-Boc protected benzoxazolone, followed by deprotection to yield 6-methoxy-1,3-benzoxazol-2-one.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., BINAP, DPEphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

Step 1: Intramolecular Cyclization

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Add tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equivalent).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.2 M).

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-methoxy-1,3-benzoxazol-2-one.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-6-methoxy-1,3-benzoxazol-2-one in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 6-methoxy-1,3-benzoxazol-2-one.

Data Presentation

The following table summarizes expected yields for the intramolecular cyclization based on analogous reactions reported in the literature for the formation of five-membered rings from secondary carbamates.[1]

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1002485-95
2Pd₂(dba)₃ (1)DPEphos (2)Cs₂CO₃Dioxane1001880-90

Mandatory Visualizations

Reaction Pathway for the Synthesis of 6-Methoxy-1,3-benzoxazol-2-one

reaction_pathway start tert-Butyl (2-bromo-5-methoxyphenyl)carbamate intermediate N-Boc-6-methoxy-1,3-benzoxazol-2-one start->intermediate Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C product 6-Methoxy-1,3-benzoxazol-2-one intermediate->product TFA, DCM

Caption: Palladium-catalyzed intramolecular cyclization followed by Boc deprotection.

Experimental Workflow

experimental_workflow cluster_cyclization Intramolecular Cyclization cluster_deprotection Boc Deprotection reagents Combine Starting Material, Catalyst, Ligand, and Base reaction Heat under Inert Atmosphere reagents->reaction workup1 Aqueous Workup & Extraction reaction->workup1 purification1 Column Chromatography workup1->purification1 dissolve Dissolve Intermediate in DCM purification1->dissolve add_tfa Add TFA dissolve->add_tfa quench Quench with NaHCO₃ add_tfa->quench workup2 Extraction & Drying quench->workup2 purification2 Recrystallization/ Chromatography workup2->purification2

Caption: Step-by-step experimental workflow for the two-step synthesis.

Catalytic Cycle for Intramolecular O-Arylation

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Aryl-Pd(II)-Br(L₂) oxidative_addition->pd_complex deprotonation Deprotonation pd_complex->deprotonation alkoxide_complex Aryl-Pd(II)-O(L₂) deprotonation->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product_label Cyclized Product reductive_elimination->product_label reactant_label Ar-Br reactant_label->oxidative_addition base_label Base base_label->deprotonation

References

Application

Application Notes and Protocols: Boc Deprotection of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals. Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the pharmaceutical industry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group.[1][2] This document provides detailed application notes and a comprehensive protocol for the deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate to yield 2-bromo-5-methoxyaniline, a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][4]

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide. The newly formed amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][5]

Quantitative Data and Reaction Parameters

ParameterTypical Range/ValueNotes
Substrate tert-Butyl (2-bromo-5-methoxyphenyl)carbamate-
Reagent Trifluoroacetic Acid (TFA)Neat or in a solution with a suitable solvent.
Solvent Dichloromethane (DCM)Anhydrous DCM is commonly used.[1]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may also promote side reactions.[7]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1]
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[1]
Expected Yield >90%High yields are generally expected for this type of transformation.

Table 1: Typical Reaction Parameters for the Boc Deprotection of an Aromatic Amine with TFA.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate using TFA.

Materials and Reagents
  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Deprotection Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-bromo-5-methoxyphenyl)carbamate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA, resulting in a 50% TFA solution. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20%) may be used.[1][7]

  • Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, which can cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-5-methoxyaniline.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel, crystallization, or distillation.

Visualization of the Process

Reaction Mechanism

Boc_Deprotection_Mechanism Boc_Protected tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Protonated_Boc Protonated Boc Group Boc_Protected->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine_Salt 2-Bromo-5-methoxyaniline TFA Salt Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Free_Amine 2-Bromo-5-methoxyaniline Amine_Salt->Free_Amine Neutralization Base Base (e.g., NaHCO3) TFA TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Starting Material in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at Room Temperature (1-4 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup concentrate Concentrate workup->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract and Dry neutralize->extract purify Purify (if necessary) extract->purify end End purify->end

Caption: Experimental workflow for Boc deprotection.

Safety and Handling Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Avoid inhalation of TFA vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure buildup.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of TFA.

  • Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings. While the starting material is somewhat deactivated, the product aniline is more nucleophilic. If side products are observed, the addition of a scavenger such as triethylsilane or anisole may be beneficial.

  • Product Isolation: The product, 2-bromo-5-methoxyaniline, is an amine and will be protonated after the reaction. The basic work-up is crucial to obtain the free amine. If the trifluoroacetate salt is desired, the basic wash can be omitted.[2]

By following this detailed protocol and considering the provided information, researchers can effectively perform the Boc deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate to obtain the desired 2-bromo-5-methoxyaniline for further use in their synthetic endeavors.

References

Method

Application Notes and Protocols for Coupling Reactions of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of ter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections detail experimental procedures, representative reaction conditions, and mechanistic diagrams to guide researchers in utilizing this compound for the formation of carbon-carbon and carbon-nitrogen bonds.

Overview of Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the construction of new bonds. For a substrate such as tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the bromine atom serves as a handle for palladium-catalyzed coupling reactions, enabling the introduction of a variety of substituents at the 2-position of the aniline derivative. The Boc-protecting group on the amine is generally stable under many coupling conditions and can be readily removed post-coupling if desired.

G cluster_start Starting Material cluster_reactions Coupling Reactions cluster_products Product Scaffolds start tert-Butyl (2-bromo-5-methoxyphenyl)carbamate suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base product_suzuki Biaryl Derivative suzuki->product_suzuki product_buchwald Diaryl Amine Derivative buchwald->product_buchwald product_sonogashira Aryl-Alkyne Derivative sonogashira->product_sonogashira

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate is not widely published, the following tables summarize effective conditions reported for structurally similar aryl bromides, including other tert-butyl arylcarbamates and ortho-bromoanilines. These conditions serve as an excellent starting point for reaction optimization.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[1][2] For substrates like tert-butyl (2-bromo-5-methoxyphenyl)carbamate, this reaction enables the synthesis of biaryl compounds.

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1005073[3]
24-Methoxyphenyl- boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001891Analogous to[4]
33-Thienylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF901285Analogous to[5]
44-Acetylphenyl- boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O1102478Analogous to[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6][7][8]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002495Analogous to[7][9]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101888Analogous to[7]
3IndolePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene1202482Analogous to[9]
4BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1001690Analogous to[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11][12]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601291Analogous to[13][14]
2Trimethylsilyl-acetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene80885Analogous to[11]
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPADMF701688Analogous to[13]
4EthynylbenzenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NToluene/H₂O252474[11]

Experimental Protocols

The following are generalized protocols for the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. Optimization of reaction parameters may be necessary for specific substrates.

General Protocol for Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[1][3]

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol/H₂O mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[7][8]

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add tert-butyl (2-bromo-5-methoxyphenyl)carbamate and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

General Protocol for Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[10][11]

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N or DIPA, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Pathways

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [(R2NH)Pd(II)(Ar)L2]Br [(R2NH)Pd(II)(Ar)L2]Br Ar-Pd(II)(Br)L2->[(R2NH)Pd(II)(Ar)L2]Br Amine Coordination (R2NH) [Pd(II)(Ar)(NR2)L2] [Pd(II)(Ar)(NR2)L2] [(R2NH)Pd(II)(Ar)L2]Br->[Pd(II)(Ar)(NR2)L2] Deprotonation (Base) [Pd(II)(Ar)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne, Base Cu(I)-C≡CR->Ar-Pd(II)(Br)L2

Conclusion

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein, based on established methodologies for analogous compounds, offer a solid foundation for researchers to develop specific conditions for their desired transformations. Careful optimization of the catalyst system, base, and solvent will be key to achieving high yields and purity for the synthesis of novel biaryl, diaryl amine, and aryl-alkyne derivatives.

References

Application

Application Notes and Protocols for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in API Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a versatile building block for the synthesis of complex organic molecules, particularly Active...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a versatile building block for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). Its structure incorporates several key features that make it attractive for medicinal chemistry and process development. The bromo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group influences the electronic properties of the aromatic ring, and the Boc-protected amine at the 2-position allows for regioselective introduction of nitrogen-containing moieties, a common feature in many kinase inhibitors and other targeted therapies.

These application notes provide detailed protocols for two key transformations of tert-butyl (2-bromo-5-methoxyphenyl)carbamate: Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery and development for the construction of biaryl and N-aryl structures prevalent in a wide range of pharmaceuticals.

Application Note 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.[1] This protocol outlines the palladium-catalyzed coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with various amines.

General Reaction Scheme:

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101885
3N-MethylpiperazinePd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄Toluene1001688
4IndolePd(OAc)₂ (2)Xantphos (5)K₂CO₃DMF1202475

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 mmol), the corresponding amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: The base (e.g., Sodium tert-butoxide, 1.4 mmol) is added under the inert atmosphere, followed by the addition of the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl product.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Oven-dried Schlenk flask add_reagents Add: - tert-Butyl (2-bromo-5-methoxyphenyl)carbamate - Amine - Pd Catalyst - Ligand start->add_reagents inert Evacuate and backfill with inert gas (3x) add_reagents->inert add_base_solvent Add Base and anhydrous Solvent inert->add_base_solvent heat_stir Heat and stir (e.g., 100°C, 12-24h) add_base_solvent->heat_stir monitor Monitor reaction (TLC or LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End: Purified N-Aryl Product purify->end

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Application Note 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in many APIs.[2][3] This protocol details the palladium-catalyzed coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with various boronic acids.

General Reaction Scheme:

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901295
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1001091
3Pyridine-3-boronic acidPd(PPh₃)₄ (3)K₃PO₄Toluene/EtOH/H₂O851687
4Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001289

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: The reaction mixture is stirred and heated to the specified temperature (e.g., 90 °C) for the indicated time (e.g., 12 hours).

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Round-bottom flask add_reagents Add: - tert-Butyl (2-bromo-5-methoxyphenyl)carbamate - Boronic Acid - Pd Catalyst - Base start->add_reagents inert Evacuate and backfill with inert gas (3x) add_reagents->inert add_solvent Add degassed Solvent System inert->add_solvent heat_stir Heat and stir (e.g., 90°C, 12h) add_solvent->heat_stir monitor Monitor reaction (TLC or LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End: Purified Biaryl Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Application Note 3: Potential Application in the Synthesis of a Kinase Inhibitor Scaffold

The 2-amino-5-methoxyphenylamine scaffold is a key component of several kinase inhibitors. tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can serve as a valuable starting material for the synthesis of such scaffolds. The following diagram illustrates a hypothetical synthetic pathway to a simplified kinase inhibitor core structure.

Proposed Synthetic Pathway:

Kinase_Inhibitor_Synthesis start tert-Butyl (2-bromo-5-methoxyphenyl)carbamate suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 deprotection Boc Deprotection (e.g., TFA or HCl) intermediate1->deprotection intermediate2 Aniline Intermediate deprotection->intermediate2 coupling Amide Coupling (Carboxylic Acid, Coupling Agent) intermediate2->coupling final_product Kinase Inhibitor Scaffold coupling->final_product

Caption: Proposed synthesis of a kinase inhibitor scaffold.

This synthetic strategy involves an initial Suzuki coupling to install a desired aryl group, followed by deprotection of the Boc-protected amine, and a final amide coupling to complete the kinase inhibitor scaffold.

Relevant Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in various cancers.[4] The simplified diagram below illustrates the activation of this pathway.

EGFR Signaling Pathway:

EGFR_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR P1 P P2 P Ras Ras P1->Ras P2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway activation.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately promotes cell proliferation and survival. Kinase inhibitors can block this pathway by inhibiting the autophosphorylation of EGFR.

References

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Audience: Researchers, scientists, and drug development professionals. Introduction: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance. The substrate, tert-butyl (2-bromo-5-methoxyphenyl)carbamate, is a valuable building block in medicinal chemistry and materials science. The Boc-protected amine and the methoxy group offer electronic and steric properties that can be leveraged for complex molecular synthesis, while the bromine atom serves as a versatile handle for various cross-coupling transformations.

This document provides detailed protocols for several key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies are based on established principles and can serve as a starting point for reaction optimization.[1]

Data Presentation: Representative Reaction Conditions

While specific examples for tert-butyl (2-bromo-5-methoxyphenyl)carbamate are not extensively documented, the following table summarizes typical conditions for analogous aryl bromides, providing a strong foundation for reaction development.

EntryCoupling TypeCoupling PartnerCatalyst System (Precatalyst / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes / Reference
1Suzuki-MiyauraArylboronic AcidPd₂(dba)₃ / P(t-Bu)₃KFTHFRT12-24~85-97Effective for a broad range of aryl bromides, including deactivated and hindered substrates.[2]
2Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene / H₂O80-11012-18~70-95Classic conditions, tolerant of many functional groups.[3]
3Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100-11018-24~75-95A robust system for C-N bond formation with a wide range of amines.[4][5]
4Buchwald-HartwigCarbamatePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane80-11012-24~66-99Effective for coupling with amides and carbamates.[6]
5SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF or DMFRT - 602-18~70-95Standard conditions for forming arylalkynes.[7][8]
6Sonogashira (Cu-free)Terminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSORT1-18~77-96Effective for substrates with nitrogen/sulfur heterocycles that can poison copper catalysts.[9]
7HeckStyrene / AcrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NToluene / DMF100-14016-24~50-80Higher temperatures are often required for less activated aryl bromides.[10]

Experimental Protocols

Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases can be air- and moisture-sensitive, toxic, and/or pyrophoric. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes a general procedure for the coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with an arylboronic acid.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines a general method for the amination of tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask or sealable reaction tube.

  • Add the tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

  • Seal the vessel and remove it from the glovebox (if used).

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[1]

  • Monitor the reaction until the starting material is consumed, as determined by LC-MS or TLC.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling (C-C Bond Formation)

This protocol provides a general procedure for the coupling of tert-butyl (2-bromo-5-methoxyphenyl)carbamate with a terminal alkyne.[8][11]

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), ~3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G Experimental Workflow: Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Oven-Dry Glassware B Weigh Solid Reagents (Substrate, Catalyst, Ligand, Base) A->B C Add Solids to Flask B->C D Inert Atmosphere Cycle (Evacuate & Backfill with Ar/N₂) C->D E Add Degassed Solvents & Liquid Reagents D->E F Heat & Stir Reaction Mixture E->F G Monitor Progress (TLC / LC-MS) F->G H Cool & Quench Reaction G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle Diagram (Suzuki-Miyaura)

This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->pd2_oxid base Base (e.g., K₂CO₃) base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application

Application Notes and Protocols for Sonogashira Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]

This document provides detailed experimental procedures for the Sonogashira coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, an electron-rich and sterically hindered aryl bromide. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering both copper-catalyzed and copper-free methodologies.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and concluding with reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst. In copper-free protocols, the alkyne is activated through the formation of a palladium acetylide complex.[3]

Experimental Protocols

Two primary protocols are presented: a traditional copper-cocatalyzed method and a copper-free alternative, which can be advantageous in avoiding potential issues related to copper, such as alkyne homocoupling (Glaser coupling).[4]

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard and widely applicable method for the Sonogashira coupling of aryl bromides.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for substrates that are sensitive to copper salts or to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)[4]

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Catalyst Pre-formation (Optional but Recommended): Add a small amount of the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to form the active palladium(0) catalyst.

  • Reagent Addition: Add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv), the base (2-3 equiv), the remaining solvent, and the terminal alkyne (1.2-1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of aryl bromides with structural similarities to tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, providing a benchmark for expected yields and reaction conditions.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651285N/A
4-BromoanisolePhenylacetylenePd(OAc)₂ / P(p-tol)₃DBUTHF80692[5]
2-Bromo-5-methoxy- benzoic acidPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801678N/A
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUTHF80695[5]
2-Amino-3- bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Aryl Bromide, Catalyst, Co-catalyst/Ligand) reagents Add Solvent, Base, and Alkyne setup->reagents Under Inert Atmosphere stir Stir at Defined Temperature reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction & Aqueous Wash monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_complex->pd0 Reductive Elimination product Ar-C≡C-R cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide Cu(I), Base base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Method

Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of FDA-approved drugs demonstrating significant clinical benefit.[1] Among the various chemical scaffolds utilized in the design of kinase inhibitors, the pyrimidine core is a privileged structure, found in numerous clinically successful drugs.[1][2] This is due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1]

These application notes provide a detailed overview of the synthesis and biological evaluation of pyrimidine-based kinase inhibitors, focusing on a representative synthetic protocol and a common in vitro kinase inhibition assay. The information presented is intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry.

Synthesis of a Model Pyrimidine-Based Kinase Inhibitor

The following is a generalized, multi-step protocol for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors targeting enzymes like Aurora Kinase and Polo-like Kinase.[1][2]

Synthetic Workflow

G cluster_0 Step 1: Synthesis of β-enaminone cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Functionalization (e.g., Buchwald-Hartwig amination) A Methyl Ketone C Microwave Irradiation (160°C, 15 min) A->C B DMF-DMA B->C D β-enaminone intermediate C->D E β-enaminone intermediate G Base (e.g., NaOEt) in Ethanol E->G F Guanidine F->G H 2-aminopyrimidine derivative G->H I 2-aminopyrimidine derivative K Pd catalyst, ligand, base I->K J Aryl Halide J->K L Final Kinase Inhibitor K->L

Caption: General synthetic workflow for a pyrimidine-based kinase inhibitor.

Experimental Protocol:

Step 1: Synthesis of β-enaminones [3]

  • To a suitable methyl ketone (1.0 mmol), add an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Heat the mixture under solvent-free microwave irradiation at 160°C for 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification.

Step 2: Cyclocondensation to form the 2-aminopyrimidine core [1]

  • Dissolve the crude β-enaminone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.

Step 3: Functionalization via Buchwald-Hartwig Amination

  • In a dry flask under an inert atmosphere (e.g., argon), combine the 2-aminopyrimidine derivative (1.0 mmol), the desired aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

  • Add a dry, degassed solvent such as dioxane.

  • Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

In Vitro Kinase Inhibition Assay Protocol

A common method to determine the potency of a kinase inhibitor is to measure its effect on the enzymatic activity of the target kinase. The following protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction.[5]

Kinase Inhibition Assay Workflow

G A Serial Dilution of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Incubate (10 min, RT) B->C D Initiate Reaction with ATP/Substrate C->D E Incubate (60 min, 30°C) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (40 min, RT) F->G H Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) G->H I Incubate (30 min, RT) H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Caption: Workflow for an in vitro luminescence-based kinase assay.

Experimental Protocol:

Materials: [5]

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (and a positive control, e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white assay plates

Procedure: [5]

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for each.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The inhibitory activity of a series of hypothetical pyrimidine-based kinase inhibitors against Aurora Kinase A and B is presented below. Staurosporine, a non-selective kinase inhibitor, is included as a reference compound.

Compound IDR1-groupR2-groupAurora A IC50 (nM)Aurora B IC50 (nM)
PYR-001 H4-fluorophenyl150320
PYR-002 Methyl4-fluorophenyl75150
PYR-003 H4-chlorophenyl120280
PYR-004 Methyl4-chlorophenyl60130
PYR-005 H3-methoxyphenyl250500
Staurosporine --510

Signaling Pathway

The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6][7][8] Dysregulation of these pathways through mechanisms such as NTRK gene fusions is implicated in various cancers.[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkA TrkA RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg TrkB TrkB TrkB->RAS TrkB->PI3K TrkB->PLCg TrkC TrkC TrkC->RAS TrkC->PI3K TrkC->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PLCg->Proliferation NGF NGF NGF->TrkA BDNF BDNF BDNF->TrkB NT3 NT-3 NT3->TrkC

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of the Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of the Suzuki-Miyaura cross-coupling reaction involving tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Troubleshooting Guide

Low yields in the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can arise from several factors related to the substrate's structure and general reaction conditions. The presence of an ortho-bromo substituent and the electron-donating methoxy group can influence the reactivity. This guide addresses common issues and provides systematic troubleshooting steps.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted aryl bromide, consider the following points:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for low conversion.

    • Troubleshooting Steps:

      • Use a fresh catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Ensure your catalyst is from a fresh batch and has been stored under an inert atmosphere.

      • Select an appropriate catalyst/ligand system: For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and active systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]

      • Increase catalyst loading: While typically in the 1-5 mol% range, for challenging substrates, increasing the catalyst loading might be necessary.[1]

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy for the oxidative addition step but not so high as to cause catalyst decomposition or side reactions.

    • Troubleshooting Steps:

      • Increase temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-120 °C) can improve the reaction rate.[1]

      • Monitor catalyst stability: Be aware that higher temperatures can also lead to faster catalyst decomposition.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Troubleshooting Steps:

      • Ensure thorough deoxygenation: Degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1]

      • Maintain a positive pressure of inert gas: Throughout the reaction setup and duration, ensure a slight positive pressure of an inert gas.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC or peaks in a GC/LC-MS analysis indicates the presence of side reactions. Common side products in Suzuki couplings include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.

    • Troubleshooting Steps:

      • Use anhydrous conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can mitigate this.[1]

      • Choose a milder base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3]

      • Use a more stable boron reagent: Convert the boronic acid to a more stable pinacol ester or an MIDA boronate. These reagents release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct.

    • Troubleshooting Steps:

      • Ensure thorough degassing: Oxygen can promote homocoupling.

      • Use a Pd(0) source or an efficient precatalyst system: This can reduce the amount of Pd(II) species that may contribute to homocoupling.

      • Adjust stoichiometry: Ensure an appropriate ratio of the aryl halide to the boronic acid (typically 1:1.1 to 1:1.5).[4]

  • Dehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom.

    • Troubleshooting Steps:

      • Avoid certain solvents and bases: Some amine bases or alcoholic solvents can act as hydride sources, leading to dehalogenation.

      • Optimize reaction conditions: Lowering the reaction temperature might reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst to try for the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A1: For an ortho-substituted, electron-rich aryl bromide like this, a good starting point would be a catalyst system known for its high activity with challenging substrates. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. Alternatively, a pre-formed catalyst like Pd(dppf)Cl₂ can also be a good choice.[5]

Q2: Which base should I choose for this reaction?

A2: The choice of base is crucial. For this substrate, inorganic bases are generally preferred. K₂CO₃ and Cs₂CO₃ are common and effective choices.[6] K₃PO₄ is also a strong candidate, particularly for challenging couplings.[1] It is often beneficial to screen a few different bases to find the optimal one for your specific coupling partner.

Q3: What solvent system is recommended?

A3: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and THF are all good options.[1] Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) is used to help dissolve the inorganic base. However, if protodeboronation is an issue, switching to strictly anhydrous conditions may be necessary.[1]

Q4: Can the Boc-protecting group interfere with the reaction?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under typical Suzuki coupling conditions. However, under very high temperatures or in the presence of strong acids (which are not typical for Suzuki reactions), it could potentially be cleaved. The primary amine of the deprotected product could then coordinate to the palladium catalyst and inhibit the reaction.[7] It is important to monitor the integrity of the Boc group during the reaction.

Q5: My reaction looks black. Is this normal?

A5: The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black. This often indicates catalyst decomposition and a loss of catalytic activity. This can be caused by insufficient ligand, high temperatures, or impurities. Using a more robust ligand or slightly increasing the ligand-to-palladium ratio can sometimes prevent this.

Data Presentation

Table 1: Effect of Palladium Catalyst on Suzuki Coupling Yield (Analogous Systems)

EntryCatalystLigandYield (%)Reference
1Pd(PPh₃)₄PPh₃Low to ModerateGeneral Knowledge
2Pd(dppf)Cl₂dppfHigh[5]
3Pd(OAc)₂SPhosHigh[2]
4Pd₂(dba)₃XPhosHigh[1]

Note: Yields are generalized from reactions with structurally similar or challenging aryl bromides and are intended to be a guide for catalyst selection.

Table 2: Effect of Base on Suzuki Coupling Yield (Analogous Systems)

EntryBaseSolvent SystemYield (%)Reference
1Na₂CO₃DMF/H₂OHigh[3][6]
2K₂CO₃Toluene/EthanolModerate to High[8]
3Cs₂CO₃Dioxane/H₂OHigh[5]
4K₃PO₄TolueneHigh[1]

Note: Yields are generalized and highly dependent on the specific substrates and other reaction conditions.

Experimental Protocols

General Procedure for Suzuki Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This is a generalized procedure and should be optimized for each specific boronic acid partner.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[1][5]

  • Base (e.g., K₂CO₃, 2-3 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (argon or nitrogen), add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting_Workflow start_node Start: Low Yield in Suzuki Reaction check_node check_node start_node->check_node Analyze reaction mixture action_node action_node check_node->action_node Unreacted Starting Material side_product_node side_product_node check_node->side_product_node Side Products Observed action_node2 Use fresh catalyst Select bulky ligand (e.g., SPhos) Increase catalyst loading action_node->action_node2 Check Catalyst solution_node_proto Use anhydrous conditions Use milder base (K₂CO₃, K₃PO₄) Use pinacol ester side_product_node->solution_node_proto Protodeboronation? solution_node_homo Ensure thorough degassing Use Pd(0) source Adjust stoichiometry side_product_node->solution_node_homo Homocoupling? solution_node_dehalo Avoid amine bases/alcoholic solvents Lower reaction temperature side_product_node->solution_node_dehalo Dehalogenation? solution_node solution_node end_node Optimized Reaction action_node3 Increase temperature moderately (e.g., 80 -> 100 °C) action_node2->action_node3 Check Temperature action_node4 Ensure thorough degassing Maintain inert atmosphere action_node3->action_node4 Check Atmosphere action_node4->end_node solution_node_proto->end_node solution_node_homo->end_node solution_node_dehalo->end_node

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->boronate reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimization

Technical Support Center: Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (2-bromo-5-methox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A1: The synthesis typically involves the protection of the amino group of 2-bromo-5-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Q2: What are the most common side reactions observed during this synthesis?

A2: The most frequently encountered side reactions include:

  • Di-Boc Formation: The formation of the di-protected product, tert-butyl N-(2-bromo-5-methoxyphenyl)-N-(tert-butoxycarbonyl)carbamate.

  • Incomplete Reaction: Unreacted 2-bromo-5-methoxyaniline remaining in the reaction mixture.

  • Hydrolysis: Hydrolysis of the desired product back to the starting amine under certain workup or purification conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (2-bromo-5-methoxyaniline) is typically more polar than the Boc-protected product. Staining with ninhydrin can be useful as it will stain the starting amine but not the protected product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the typical purification methods for the final product?

A4: The crude product is often purified by column chromatography on silica gel using a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system like ethyl acetate/hexane may also be employed to obtain a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Strategy
Incomplete reaction.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed. - Increase the reaction temperature moderately (e.g., to 40 °C), but be cautious as this may also promote side reactions. - Ensure the stoichiometry of Boc₂O is sufficient (typically 1.1-1.2 equivalents).
The starting amine is a weak nucleophile.- Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.05-0.1 equivalents) to accelerate the reaction. Note that DMAP can also promote di-Boc formation.
Poor solubility of the starting material.- Choose a solvent system in which the starting amine is more soluble, such as tetrahydrofuran (THF) or a mixture of THF and dichloromethane (DCM).
Hydrolysis of the product during workup.- Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization.
Problem 2: Formation of a Significant Amount of Di-Boc Side Product
Possible Cause Troubleshooting Strategy
Excess of Boc₂O.- Carefully control the stoichiometry of Boc₂O. Use no more than 1.1 equivalents.
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Use of a strong activating agent like DMAP.- If di-Boc formation is significant with DMAP, try reducing its amount or running the reaction without it. Alternatively, switch to a weaker base like triethylamine (TEA) or sodium bicarbonate.
Rapid addition of Boc₂O.- Add the Boc₂O solution dropwise to the reaction mixture to maintain a low concentration of the reagent, which favors mono-protection.
Problem 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Strategy
Co-elution of the product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane often provides good separation. - Consider using a different stationary phase if silica gel is not effective.
Oily product that is difficult to handle.- After column chromatography, attempt to recrystallize the product from a suitable solvent mixture (e.g., ethyl acetate/hexane, diethyl ether/hexane) to obtain a crystalline solid.

Quantitative Data on Reaction Conditions

ParameterConditionExpected Outcome on Yield of Mono-Boc ProductExpected Impact on Di-Boc Formation
Boc₂O (equivalents) 1.05 - 1.1OptimalMinimal
> 1.5May not significantly increase yieldSignificant increase
Base None / NaHCO₃GoodLow
Triethylamine (TEA)Good to ExcellentModerate
DMAP (catalytic)ExcellentHigh
Solvent Aprotic (DCM, THF)GoodModerate
Protic (Methanol)Can be fasterCan be lower
Temperature 0 °CSlower reaction, higher selectivityLow
Room TemperatureGood rate and selectivityModerate
> 40 °CFaster reaction, lower selectivityHigh

Experimental Protocols

Key Experiment: Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Materials:

  • 2-bromo-5-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylaminopyridine) (DMAP) (optional, catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 2-bromo-5-methoxyaniline (1.0 eq.) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq.).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at room temperature. If the reaction is sluggish, a catalytic amount of DMAP (0.05 eq.) can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (2-bromo-5-methoxyphenyl)carbamate as a solid.

Visualizations

Reaction Pathway and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A 2-bromo-5-methoxyaniline B tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Desired Product) A->B + Boc₂O + Base C tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-(tert-butoxycarbonyl)carbamate (Di-Boc Product) B->C + Boc₂O (Excess) Boc2O_main Boc₂O, Base Boc2O_side Excess Boc₂O, Strong Base

Caption: Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and the formation of the di-Boc side product.

Troubleshooting Workflow for Di-Boc Formation

G start Significant Di-Boc Product Observed q1 Is [Boc₂O] > 1.1 eq.? start->q1 a1 Reduce Boc₂O to 1.05-1.1 eq. q1->a1 Yes q2 Is a strong base (e.g., DMAP) used? q1->q2 No a1->q2 a2 Switch to a weaker base (TEA, NaHCO₃) or no base q2->a2 Yes q3 Is the reaction run at an elevated temperature? q2->q3 No a2->q3 a3 Lower temperature to 0 °C or room temperature q3->a3 Yes q4 Is Boc₂O added all at once? q3->q4 No a3->q4 a4 Add Boc₂O solution dropwise q4->a4 Yes end Mono-Boc Product Optimized q4->end No a4->end

Caption: A step-by-step workflow to troubleshoot and minimize the formation of the di-Boc side product.

Troubleshooting

Technical Support Center: Purification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate by Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. Troubleshooting Guide This guide addre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate via column chromatography.

Problem Possible Cause Recommended Solution
Poor Separation of Spots on TLC Improper solvent system.Test a range of solvent systems with varying polarities. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate) to improve separation.
Co-spotting of product and impurities.If spots have very similar Rf values, consider using a different solvent system or a longer chromatography column for better resolution.
Product is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexane mixture, try increasing it to 30% or higher.
The compound may have strong interactions with the silica gel.A small amount of a more polar solvent, such as methanol or a few drops of triethylamine (if the compound is basic), can be added to the eluent to help release the compound from the stationary phase.
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking of Spots on TLC or During Column Chromatography The sample is overloaded on the TLC plate or column.Use a more dilute sample for TLC analysis. For column chromatography, ensure the amount of crude product is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The compound is not fully dissolved in the loading solvent.Ensure the crude material is completely dissolved before loading it onto the column. If necessary, use a small amount of a stronger, more polar solvent to dissolve the sample, but be mindful that this can affect the initial separation.
The compound is acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine can be beneficial.
Multiple, Tailing Bands During Column Chromatography The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful wetting with the initial eluent can be effective.[1]
The sample was not loaded in a narrow band.Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column to ensure a tight starting band.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A1: A common and effective eluent system is a gradient of ethyl acetate in hexane.[2] The optimal ratio will depend on the specific impurities present in your crude material. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 10:1 or 3:1 mixture of hexane to ethyl acetate.[1]

Q2: How can I monitor the progress of the column chromatography?

A2: The elution of compounds from the column should be monitored by collecting fractions and analyzing them by TLC.[1] This allows you to identify which fractions contain your desired product and to what purity.

Q3: What are some common impurities that might be present in my crude tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A3: Common impurities can include unreacted starting materials such as 2-bromo-5-methoxyaniline and di-tert-butyl dicarbonate (Boc₂O), as well as byproducts from the reaction. The polarity of these impurities will vary, and the chromatographic conditions should be optimized to separate them from the desired product.

Q4: My purified product still shows impurities by NMR. What can I do?

A4: If minor impurities remain after a single column chromatography, a second purification may be necessary. Alternatively, recrystallization could be an effective method for further purification if the product is a solid.

Q5: How should I prepare my sample for loading onto the column?

A5: The crude product should be dissolved in a minimal amount of the initial, least polar eluent. If the product is not very soluble in the initial eluent, it can be dissolved in a slightly more polar solvent, and then a small amount of silica gel can be added to this solution. The solvent is then evaporated to yield the crude product adsorbed onto the silica gel (dry loading). This dry-loaded sample can then be carefully added to the top of the prepared column.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light and/or by staining.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3 for optimal separation on a column.

  • Column Preparation:

    • Select an appropriately sized glass chromatography column.

    • Dry-pack the column with silica gel.[1]

    • Wet the packed silica gel with the initial, least polar eluent determined from the TLC analysis, using air pressure to ensure even packing.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the eluent as needed (gradient elution) to elute the product.[2]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions in a round-bottomed flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.[1]

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc poor_sep Poor Separation on TLC? tlc->poor_sep column_prep Prepare and Pack Column load_sample Load Sample column_prep->load_sample elute Elute with Solvent System load_sample->elute no_elution Product Not Eluting? elute->no_elution collect_fractions Collect and Analyze Fractions product_ok Pure Product? collect_fractions->product_ok product_ok->column_prep No, Re-purify end Purification Complete product_ok->end Yes poor_sep->column_prep No adjust_solvent Adjust Solvent System poor_sep->adjust_solvent Yes adjust_solvent->tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes streaking Streaking or Tailing Bands? no_elution->streaking No increase_polarity->elute streaking->collect_fractions No check_loading Check Sample Loading and Column Packing streaking->check_loading Yes check_loading->column_prep

Caption: Troubleshooting workflow for chromatography.

References

Optimization

overcoming poor solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

Q2: I am observing incomplete dissolution of my tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in the reaction solvent. What could be the issue?

A2: Incomplete dissolution is a common issue and can be attributed to several factors:

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to fully dissolve the compound at the given concentration.

  • Inappropriate Solvent Choice: The polarity of the chosen solvent may not be optimal for this specific carbamate.

  • Low Temperature: The solubility of most organic compounds, including this one, is temperature-dependent. The experiment might be conducted at a temperature where its solubility is limited.

  • Purity of the Compound: Impurities can sometimes affect the solubility characteristics of a compound.

Q3: Can I heat the mixture to improve the solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A3: Yes, gentle heating can significantly improve the solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. However, it is crucial to consider the thermal stability of the compound and other reagents in your reaction mixture. Prolonged heating at high temperatures should be avoided to prevent potential degradation. It is advisable to heat the mixture gradually while monitoring for dissolution and any signs of decomposition (e.g., color change).

Q4: Are there any recommended solvent systems for reactions involving tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A4: The choice of solvent will depend on the specific reaction. For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, which are common for aryl bromides, solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are frequently used, often in combination with a co-solvent or under heated conditions to ensure solubility of all reactants.

Troubleshooting Guides

Issue 1: Precipitation of the Compound During Reaction

Symptoms:

  • The reaction mixture, which was initially a clear solution, becomes cloudy or a solid precipitate forms over time.

  • Reaction progress stalls or yields are lower than expected.

Possible Causes & Solutions:

CauseSolution
Change in Solvent Polarity The polarity of the reaction mixture may change as the reaction progresses, leading to precipitation. Consider using a solvent system that can accommodate both reactants and products. A co-solvent system might be beneficial.
Temperature Fluctuation A decrease in temperature can cause the compound to crash out of the solution. Ensure the reaction is maintained at a consistent temperature.
Product Insolubility The product of the reaction may be less soluble than the starting material in the chosen solvent. If this is the case, a different solvent system may be required, or the reaction could be run at a higher dilution.
Issue 2: Difficulty in Achieving Desired Concentration for Stock Solutions

Symptoms:

  • The compound does not fully dissolve when preparing a stock solution at the desired concentration.

Possible Causes & Solutions:

CauseSolution
Solubility Limit Exceeded You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent.
Inappropriate Solvent The chosen solvent may not be a good choice for creating a concentrated stock solution.

Recommended Actions:

  • Consult the Solubility Data Table: Refer to the qualitative solubility data below to select a more appropriate solvent.

  • Use a Co-solvent System: Start by dissolving the compound in a small amount of a good solvent (e.g., DMSO or DMF) and then slowly add the desired solvent while vortexing.

  • Apply Gentle Heating and Sonication: Warming the solution or placing it in an ultrasonic bath can aid in dissolution.

Data Presentation

Qualitative Solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
SolventSolubilityNotes
Dichloromethane (DCM)SolubleA common solvent for reactions and workups involving similar carbamates.[1]
ChloroformSolubleSimilar to DCM, a good solvent for this class of compounds.[2]
Ethyl AcetateSolubleOften used for extraction and chromatography.[1]
Tetrahydrofuran (THF)SolubleA common ethereal solvent for organic reactions.
AcetoneSolubleA polar aprotic solvent that should effectively dissolve the compound.
MethanolSolubleA polar protic solvent where solubility is expected to be good.[2]
EthanolSolubleSimilar to methanol, should be a suitable solvent.
IsopropanolModerately SolubleSolubility might be slightly lower than in methanol or ethanol.
TolueneSparingly SolubleA non-polar aromatic solvent, may require heating to achieve significant solubility.
Hexane / Petroleum EtherSlightly SolubleGenerally poor solvents for this polar compound.[2]
WaterInsolubleThe compound is expected to have very low solubility in water.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent, excellent for dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar aprotic solvent, often used for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System

Objective: To prepare a stock solution of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in a solvent system suitable for further dilution in aqueous or less polar media.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Dimethyl Sulfoxide (DMSO)

  • The desired final solvent (e.g., ethanol, PBS buffer)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the required amount of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate into a clean, dry vial.

  • Add a minimal volume of DMSO to the vial to create a concentrated slurry.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming (30-40 °C) or sonication can be applied if dissolution is slow.

  • Once a clear solution is obtained, slowly add the desired final solvent dropwise while continuously vortexing to prevent precipitation.

  • Continue adding the final solvent until the desired concentration is reached.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the solubility limit in that co-solvent ratio has been exceeded.

Protocol 2: Improving Solubility in a Reaction Mixture via Temperature Adjustment

Objective: To increase the solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in a reaction mixture to ensure a homogeneous reaction.

Materials:

  • Reaction vessel containing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and other reagents in the chosen solvent.

  • Heating mantle or oil bath with a temperature controller and a magnetic stirrer.

  • Thermometer.

Procedure:

  • Set up the reaction apparatus with a magnetic stir bar in the reaction vessel.

  • Begin stirring the reaction mixture at room temperature.

  • Slowly increase the temperature of the heating mantle or oil bath in increments of 5-10 °C.

  • Monitor the reaction mixture for the dissolution of the solid material.

  • Once the solid has dissolved, maintain the temperature for the duration of the reaction.

  • Caution: Be mindful of the boiling point of the solvent and the thermal stability of all components in the reaction.

Mandatory Visualization

G Troubleshooting Workflow for Poor Solubility cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Poor solubility of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate observed in experiment check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent increase_temp Increase temperature gradually check_solvent->increase_temp Yes change_solvent Change to a more suitable solvent or solvent mixture check_solvent->change_solvent No use_cosolvent Use a co-solvent (e.g., DMSO, DMF) increase_temp->use_cosolvent sonicate Apply sonication use_cosolvent->sonicate higher_dilution Increase solvent volume (higher dilution) sonicate->higher_dilution Issue Persists success Solubility issue resolved, proceed with experiment sonicate->success Issue Resolved change_solvent->success higher_dilution->success Issue Resolved fail If issue persists, re-evaluate experimental design and reagent purity higher_dilution->fail Issue Persists

Caption: A decision-making workflow for troubleshooting poor solubility.

G Experimental Workflow for Solubility Enhancement start Start: Insoluble Compound step1 Step 1: Select a high-solubility co-solvent (e.g., DMSO) start->step1 step2 Step 2: Dissolve compound in minimal co-solvent step1->step2 step3 Step 3: Apply gentle heat or sonication if necessary step2->step3 step4 Step 4: Slowly add the primary solvent while vigorously mixing step3->step4 end End: Homogeneous Solution step4->end

Caption: A sequential workflow for enhancing solubility using a co-solvent.

References

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. This resource is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of an aromatic carbamate?

A1: The most common method for Boc deprotection is acid-catalyzed cleavage.[1] Typically, this involves treating the Boc-protected amine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent like 1,4-dioxane or ethyl acetate.[1][2] The reaction is usually fast and occurs at room temperature.[2]

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient acid: The amount of acid may be too low. A higher concentration or larger excess of acid can be used.

  • Reaction time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Temperature: While most deprotections occur at room temperature, gentle heating might be necessary for less reactive substrates. However, this should be done with caution to avoid side reactions.

  • Steric hindrance: The bulky bromine atom ortho to the carbamate might slightly hinder the approach of the acid. Using a stronger acid system might be beneficial.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[3] For tert-butyl (2-bromo-5-methoxyphenyl)carbamate, the electron-rich aromatic ring is susceptible to tert-butylation.[4] To minimize this, you can:

  • Use scavengers: Additives like triethylsilane (TES), thioanisole, or anisole can trap the tert-butyl cation.[4]

  • Lower the temperature: Running the reaction at 0 °C can reduce the rate of side reactions.[5]

  • Use milder deprotection methods: Consider alternatives to strong acids like TFA.[5]

Q4: Can the methoxy group be cleaved under the deprotection conditions?

A4: While standard Boc deprotection conditions are generally not harsh enough to cleave a stable aryl methyl ether, strong acidic conditions and elevated temperatures could potentially lead to ether cleavage.[6][7] If you suspect this is occurring, consider using milder deprotection methods.

Q5: Are there any non-acidic methods to deprotect my compound?

A5: Yes, several methods avoid the use of strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[3] These include:

  • Thermal deprotection: Heating the Boc-protected amine, either neat or in a high-boiling solvent like toluene or diphenyl ether, can effect deprotection.[3]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent can facilitate Boc removal under non-proton-donating conditions.[2][3]

  • Oxalyl chloride in methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the Boc deprotection of tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

Diagram: Troubleshooting Workflow

start Start: Boc Deprotection of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate issue Identify Primary Issue start->issue incomplete Incomplete Reaction issue->incomplete Low Conversion side_products Side Product Formation issue->side_products Multiple Spots on TLC degradation Product Degradation issue->degradation Low Yield / Unidentifiable Products solution_incomplete1 Increase Acid Concentration / Equivalents incomplete->solution_incomplete1 solution_incomplete2 Increase Reaction Time / Temperature (with caution) incomplete->solution_incomplete2 solution_incomplete3 Switch to a Stronger Acid System (e.g., HCl in Dioxane) incomplete->solution_incomplete3 solution_side1 Add Scavenger (e.g., TES, Anisole) side_products->solution_side1 solution_side2 Lower Reaction Temperature (e.g., 0 °C) side_products->solution_side2 solution_side3 Use Milder Deprotection Method side_products->solution_side3 solution_degradation1 Use Milder Deprotection Method (e.g., Oxalyl Chloride/MeOH) degradation->solution_degradation1 solution_degradation2 Ensure Anhydrous Conditions degradation->solution_degradation2 end Successful Deprotection solution_incomplete1->end solution_incomplete2->end solution_incomplete3->end solution_side1->end solution_side2->end solution_side3->end solution_degradation1->end solution_degradation2->end

Caption: A troubleshooting workflow for Boc deprotection.

Quantitative Data Summary
IssuePotential CauseParameter to AdjustRecommended ChangeExpected Outcome
Incomplete Reaction Insufficient acid strength/concentrationAcid Reagent/ConcentrationIncrease TFA concentration from 20% to 50% in DCM.[10]Increased conversion to the desired product.
Reaction TimeExtend reaction time from 1-2 hours to 4-6 hours, monitoring by TLC.[10]Drive the reaction to completion.
TemperatureIncrease temperature from room temperature to 40 °C (use with caution).Increased reaction rate.
Side Product Formation (tert-butylation) tert-butyl cation reacting with the aromatic ringScavenger AdditionAdd 1-2 equivalents of a scavenger like triethylsilane (TES).[4]Reduced formation of alkylated byproducts.
TemperatureLower reaction temperature to 0 °C.[5]Minimized side reactions.
Potential Methoxy Group Cleavage Harsh acidic conditionsDeprotection MethodSwitch to a milder method like 4M HCl in dioxane at room temperature.[11]Selective removal of the Boc group.
Deprotection MethodUse oxalyl chloride (3 equiv.) in methanol at room temperature.[8][9]Mild deprotection with high functional group tolerance.[9]

Experimental Protocols

Protocol 1: Standard TFA Deprotection
  • Dissolve tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1 equivalent) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10][12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The crude product (the trifluoroacetate salt) can be purified or neutralized. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: HCl in Dioxane Deprotection
  • Dissolve tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1 equivalent) in 1,4-dioxane (approx. 0.1-0.2 M).

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents).[11]

  • Stir the reaction at room temperature. The amine hydrochloride salt may precipitate.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-16 hours).[11]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1.[11]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve tert-butyl (2-bromo-5-methoxyphenyl)carbamate (1 equivalent) in methanol at room temperature.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution.[8][9]

  • Stir the reaction at room temperature for 1-4 hours.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Diagram: General Boc Deprotection Mechanism

cluster_0 Acid-Catalyzed Boc Deprotection BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ CarbamicAcid [R-NH-COOH] ProtonatedBocN->CarbamicAcid - (CH3)3C+ Amine R-NH2 CarbamicAcid->Amine - CO2 tBuCation (CH3)3C+ CO2 CO2 Hplus H+

Caption: The general mechanism of acid-catalyzed Boc deprotection.

References

Optimization

Technical Support Center: Optimization of the Base for Buchwald-Hartwig Amination

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the base for this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Buchwald-Hartwig amination?

A1: The base plays a crucial role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine nucleophile or the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][2][3] The choice of base can significantly impact the reaction rate, yield, and substrate scope.

Q2: How do I select the appropriate base for my reaction?

A2: The selection of an appropriate base is highly dependent on the specific substrates and catalyst system being used.[4] Key factors to consider include:

  • Substrate Functional Group Tolerance: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups such as esters and nitro groups.[5] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[5][6]

  • Amine Nucleophile: The pKa of the amine should be considered. Less acidic amines may require stronger bases for efficient deprotonation.

  • Solvent: The solubility of the base in the reaction solvent is critical.[7] For instance, Cs₂CO₃ has good solubility in various organic solvents, which can be advantageous.[6] In nonpolar solvents, anionic bases are generally required to deprotonate the neutral palladium-amine complex.[4][8][9]

  • Catalyst System: The choice of palladium precursor and ligand can influence the optimal base. Some modern catalyst systems are designed to be activated by weaker bases at room temperature.[6]

Q3: What are the most commonly used bases for the Buchwald-Hartwig reaction?

A3: A variety of inorganic and organic bases are used. The most common include strong alkoxides (NaOtBu, KOtBu, LHMDS) and weaker inorganic bases (Cs₂CO₃, K₃PO₄, K₂CO₃).[5][6] Organic bases like DBU are also used, sometimes in combination with inorganic bases, especially for base-sensitive substrates.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inefficient Deprotonation: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), if compatible with your substrate.[5]
Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[7]Select a solvent in which the base is more soluble, or consider using a soluble organic base like DBU.[6][10] For inorganic bases, grinding them before use or adding celite can help prevent clumping and improve reaction rates.[6]
Catalyst Inhibition: The conjugate acid of the base can sometimes inhibit the catalyst.Consider a different base with a non-coordinating conjugate acid.
Side Reactions (e.g., hydrolysis of esters, cleavage of protecting groups) Base is too Strong: The base is reacting with sensitive functional groups on the substrate.[5]Use a weaker base such as Cs₂CO₃ or K₃PO₄.[5][6] This may require higher reaction temperatures or longer reaction times.[5][7]
Reaction Stalls or is Sluggish Inadequate Base Strength for Weak Nucleophiles: Amides or other less nucleophilic amines may require specific base and ligand combinations for efficient coupling.For amides, K₃PO₄ is often an effective base.[5] Consider ligands like tBuBrettPhos specifically designed for challenging nucleophiles.[5]
Heterogeneous Reaction Issues: With insoluble inorganic bases, the reaction rate can be limited by the solid-liquid interface.Increase the agitation rate to ensure good mixing. Grinding the base to a fine powder before use can also be beneficial.[6]
Difficulty with Aryl Chlorides Challenging Oxidative Addition: Aryl chlorides are generally less reactive than aryl bromides or iodides, making oxidative addition more difficult.This often requires more specialized conditions, including the use of bulky, electron-rich phosphine ligands and potentially stronger bases to facilitate the catalytic cycle.[1][11]

Data Presentation: Comparison of Common Bases

BasepKa of Conjugate AcidAdvantagesDisadvantagesTypical Solvents
NaOtBu ~19Permits high reaction rates and low catalyst loadings.[5]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5]Toluene, Dioxane, THF
LHMDS ~26Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[5]Air-sensitive solid; incompatible with some functional groups at elevated temperatures.[5]Toluene, THF
Cs₂CO₃ ~10.3Excellent functional group tolerance; often provides the highest reaction rate among weak bases.[5] Good solubility.[6]More expensive than other inorganic bases; can be difficult to stir on a large scale.[5]Toluene, Dioxane, THF, DMF
K₃PO₄ ~12.3Excellent functional group tolerance; often the most efficient for arylation of amides; economical.[5]Can require higher catalyst loadings and longer reaction times.[5]Toluene, Dioxane
K₂CO₃ ~10.3Good functional group tolerance; very economical.Often results in lower reaction rates compared to other bases.[5]Toluene, Dioxane, DMF
DBU ~13.5Soluble organic base, useful for homogeneous reaction conditions and with base-sensitive substrates.[6][10]Can be less efficient in transmetalation compared to inorganic bases.[6]Toluene, DMF

Experimental Protocols

Protocol 1: General Procedure for Base Screening

This protocol outlines a general method for screening different bases to find the optimal conditions for a Buchwald-Hartwig amination.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and ligand (e.g., XantPhos, 4 mol %).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.5 M). Then, add the base (1.4 equiv). For a screening experiment, set up parallel reactions with different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).

  • Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Work-up and Analysis: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filter cake with the same solvent. Concentrate the filtrate and analyze the crude product to determine the conversion and yield for each base.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Coordination & Deprotonation (Base) base_h Base-H⁺ halide_salt X⁻ amido_complex->pd0 Reductive Elimination (Ar-NHR') product Ar-NHR' aryl_halide Ar-X amine H₂NR' base Base

Caption: The role of the base in the Buchwald-Hartwig catalytic cycle.

Base_Selection_Workflow start Start: Define Substrates (Aryl Halide & Amine) check_fg Are there base-sensitive functional groups? start->check_fg strong_base Initial Choice: Strong Base (e.g., NaOtBu) check_fg->strong_base No weak_base Initial Choice: Weak Base (e.g., Cs₂CO₃, K₃PO₄) check_fg->weak_base Yes screen_conditions Screen Reaction Conditions (Solvent, Temperature) strong_base->screen_conditions weak_base->screen_conditions analyze Analyze Results (Yield, Purity, Rate) screen_conditions->analyze is_optimal Is the result optimal? analyze->is_optimal optimize Further Optimization: - Base Equivalents - Catalyst Loading is_optimal->optimize No end End: Optimized Protocol is_optimal->end Yes optimize->screen_conditions

References

Troubleshooting

preventing debromination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Technical Support Center: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and modification of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. Below you will find frequently asked questions and troubleshooting guides to help prevent the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem?

A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom. In the context of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, this leads to the formation of tert-Butyl (5-methoxyphenyl)carbamate. This side reaction is problematic as it reduces the yield of the desired product and introduces a significant impurity that can be challenging to separate, thereby complicating downstream purification and subsequent synthetic steps.[1]

Q2: I am observing significant debromination of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate in my Suzuki coupling reaction. What are the likely causes?

A: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, debromination is most often caused by the formation of palladium-hydride (Pd-H) species.[1] These highly reactive intermediates can arise from several sources within your reaction mixture:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.[1]

  • The Solvent: Protic solvents (e.g., alcohols, water) or even residual moisture can serve as a hydride source.

  • High Temperatures: Elevated reaction temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling pathway.

  • Catalyst/Ligand System: An inefficient catalyst system that undergoes slow oxidative addition or transmetalation can provide a longer lifetime for the aryl-palladium intermediate, increasing the opportunity for competing side reactions like debromination.

Q3: What is the first and most effective change I can make to my experimental setup to reduce debromination?

A: The most impactful initial change is to modify your base and temperature conditions.

  • Switch to a Milder Base: Replace strong bases like NaOtBu or NaOH with milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less prone to generating hydride species.[1]

  • Lower the Reaction Temperature: Reducing the temperature can significantly favor the desired cross-coupling pathway over debromination. An initial target of 80°C is often a good starting point for optimization.[1]

Q4: How does the choice of palladium catalyst and ligand affect debromination?

A: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For substrates like tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended. These ligands promote rapid oxidative addition and reductive elimination, the key steps of the desired catalytic cycle.[1][2] By accelerating the main reaction pathway, they effectively outcompete the slower, undesired debromination side reaction. Pre-formed catalyst systems, such as XPhos Pd G3, are often highly effective.[1]

Q5: I am attempting a lithium-halogen exchange on this molecule, but I'm primarily recovering the debrominated starting material. What is causing this?

A: Lithium-halogen exchange is an extremely fast reaction that forms a highly basic aryllithium intermediate.[3] If this intermediate is quenched by a proton source before it can react with your intended electrophile, you will observe the debrominated product. Potential proton sources include:

  • Trace amounts of water in the solvent or on the glassware.

  • The solvent itself (e.g., THF, especially if not rigorously dried).

  • An acidic proton elsewhere on the molecule if not properly accounted for.

To prevent this, ensure all glassware is oven- or flame-dried, use freshly distilled and anhydrous solvents, and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) at very low temperatures (typically -78 °C).[4][5]

Q6: Is the tert-butoxycarbonyl (Boc) protecting group stable under typical cross-coupling conditions?

A: Yes, the Boc protecting group is generally robust under the conditions required for most palladium-catalyzed cross-coupling reactions. It is stable to the basic and nucleophilic environments of Suzuki, Stille, and Buchwald-Hartwig reactions.[6] However, it is sensitive to strong acids. Therefore, ensure that your reaction conditions and workup procedures remain neutral or basic to avoid premature cleavage of the Boc group.

Troubleshooting Guide

If significant debromination is observed, follow this logical workflow to diagnose and resolve the issue.

G start High Debromination Observed? q_base Using strong base (e.g., NaOtBu, KOH)? start->q_base YES a_base ACTION: Switch to milder base (K₃PO₄, Cs₂CO₃, K₂CO₃). q_base->a_base YES q_temp High Temperature (> 100 °C)? q_base->q_temp NO a_base->q_temp a_temp ACTION: Lower temperature (start with 80 °C). q_temp->a_temp YES q_ligand Using simple phosphine (e.g., PPh₃)? q_temp->q_ligand NO a_temp->q_ligand a_ligand ACTION: Use bulky biaryl phosphine (e.g., SPhos, XPhos) or a pre-catalyst (e.g., XPhos Pd G3). q_ligand->a_ligand YES q_setup Is the reaction setup rigorously inert/anhydrous? q_ligand->q_setup NO a_ligand->q_setup a_setup ACTION: Use oven-dried glassware. Degas solvents thoroughly (e.g., sparge with Ar for 30 min). q_setup->a_setup NO end_node Problem Resolved: Increased yield of desired product, minimal debromination. q_setup->end_node YES a_setup->end_node

Caption: A troubleshooting decision tree for addressing debromination.

Summary of Optimized Conditions

This table summarizes key parameter changes to minimize debromination during a Suzuki-Miyaura cross-coupling reaction.

ParameterProblematic ConditionOptimized ConditionRationale
Base NaOtBu, NaOH, KOHK₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to generate Pd-H species that cause debromination.[1][7]
Ligand PPh₃ or no ligandSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the desired catalytic cycle, outcompeting side reactions.[1]
Catalyst Pd(OAc)₂XPhos Pd G3 (or similar pre-catalyst)Pre-catalysts ensure efficient generation of the active Pd(0) species.[1][2]
Temperature 100 - 120 °C80 °CLower temperatures often disfavor the debromination pathway.[1]
Atmosphere Air or incomplete inertingRigorously degassed, inert (Ar/N₂)Oxygen can lead to catalyst decomposition and side reactions like homocoupling.[8]

Detailed Experimental Protocol

Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with a generic arylboronic acid.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 eq.)

  • Arylboronic acid (1.3 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (e.g., 10:1 dioxane:water v/v)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium phosphate (2.0 eq.).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane and water (10:1 mixture) via syringe. The reaction concentration should typically be around 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizing the Reaction Pathway

Understanding the competing reaction pathways is key to troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the interfering debromination pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Undesired Debromination Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arbr Ar-Br (Starting Material) arbr->ox_add side_reaction Hydrodebromination arbr->side_reaction pdiibr Ar-Pd(II)L₂-Br ox_add->pdiibr trans Transmetalation pdiibr->trans pdh L₂Pd(II)-H pdiibr->pdh Forms Pd-H species boronic R-B(OH)₂ + Base boronic->trans pdiir Ar-Pd(II)L₂-R trans->pdiir red_elim Reductive Elimination pdiir->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Base, H₂O, etc.) hydride_source->pdh pdh->side_reaction dehalogenated Ar-H (Byproduct) side_reaction->dehalogenated

Caption: Competing Suzuki-Miyaura and debromination catalytic pathways.

References

Optimization

Technical Support Center: Reactions Involving tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-bromo-5-methoxyphenyl)carbama...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a Suzuki coupling reaction using tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of Celite to remove the palladium catalyst.[1] The organic layer is subsequently washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][2] The crude product is often purified by column chromatography.

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

Filtration through a pad of Celite is a standard and effective method for removing insoluble metallic palladium.[3][4] For soluble palladium species, treatment with palladium scavengers, such as thiol-based silica scavengers or activated carbon, can be employed.[5][6] In some cases, crystallization of the product can also help separate it from palladium impurities, which may remain in the mother liquor.

Q3: Is the tert-butoxycarbonyl (Boc) protecting group stable during the workup of these reactions?

The Boc group is generally stable under basic and neutral conditions commonly used in the workup of Suzuki and Buchwald-Hartwig reactions.[7][8] However, it is sensitive to acidic conditions and can be cleaved.[8][9] Therefore, it is crucial to avoid acidic washes during the workup if the Boc group needs to remain intact.

Q4: What are the common side reactions to be aware of?

Besides incomplete reactions, a potential side reaction is the hydrolysis of the Boc protecting group if acidic conditions are inadvertently introduced during the workup.[9] In cross-coupling reactions, homo-coupling of the boronic acid reagent can also occur, leading to impurities that need to be removed during purification.

Troubleshooting Guides

Issue 1: Low yield of the desired product after workup.

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating the workup.
Product Loss During Extraction Ensure the chosen extraction solvent (e.g., ethyl acetate, dichloromethane) has good solubility for your product. Perform multiple extractions to maximize recovery.
Product Adsorption onto Celite/Filter Aid After filtering the reaction mixture, wash the Celite pad thoroughly with the reaction solvent or the extraction solvent to recover any adsorbed product.
Hydrolysis of the Boc Group Ensure all aqueous washes are neutral or slightly basic. Avoid any acidic solutions if the Boc group needs to be preserved.[9]

Issue 2: Presence of palladium contamination in the final product.

Possible Cause Troubleshooting Steps
Inefficient Filtration of Palladium Catalyst Use a fine grade of Celite and consider a thicker pad. Ensure the palladium has precipitated out of solution before filtration. Sometimes diluting the reaction mixture with a less polar solvent can aid precipitation.
Soluble Palladium Species If filtration is insufficient, employ a palladium scavenger. Stir the crude product solution with a scavenger like activated carbon or a silica-bound thiol for a few hours before filtering.[5][6]
Coordination of Product to Palladium Certain functional groups in the product can chelate with palladium, keeping it in solution. In such cases, a scavenger with a stronger affinity for palladium is necessary.

Issue 3: Unexpected deprotection of the Boc group.

Possible Cause Troubleshooting Steps
Accidental Exposure to Acid Strictly use neutral or basic aqueous solutions for washing (e.g., water, saturated sodium bicarbonate solution, brine). Check the pH of any aqueous reagents before use.
Use of Protic Solvents at High Temperatures While generally stable, prolonged heating in certain protic solvents during workup could potentially lead to some Boc group cleavage. Minimize heating time during solvent removal.

Experimental Protocols

General Workup Protocol for a Suzuki Coupling Reaction
  • Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent).

  • Palladium Removal: Filter the diluted mixture through a pad of Celite in a sintered glass funnel. Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.[1]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

General Workup Protocol for a Buchwald-Hartwig Amination
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or toluene.[10]

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst and any inorganic salts.[1]

  • Aqueous Extraction: Wash the organic filtrate with water and brine to remove any remaining water-soluble impurities.[10]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can then be purified by silica gel chromatography.

Data Presentation

Table 1: Solvent Selection for Extraction

SolventPolarity IndexBoiling Point (°C)Common Applications in Workup
Ethyl Acetate 4.477.1General purpose extraction solvent for moderately polar compounds. Good solubility for many organic products.[11]
Dichloromethane 3.139.6Effective for extracting a wide range of organic compounds. Its volatility makes it easy to remove.
Toluene 2.4110.6Often used as a reaction solvent that can be carried through into the initial stages of workup.
Diethyl Ether 2.834.6Good for extracting less polar compounds, but its high volatility and flammability require careful handling.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification reaction Reaction Mixture (Product, Catalyst, Reagents) cool Cool to RT reaction->cool 1. dilute Dilute with Organic Solvent cool->dilute 2. filter Filter through Celite dilute->filter 3. wash Aqueous Washes (Water, Brine) filter->wash 4. waste1 Solid Waste filter->waste1 Removes Pd Catalyst & Inorganics dry Dry Organic Layer (Na2SO4) wash->dry 5. waste2 Aqueous Waste wash->waste2 Removes Water-Soluble Impurities concentrate Concentrate in vacuo dry->concentrate 6. chromatography Column Chromatography concentrate->chromatography 7. product Pure Product chromatography->product 8.

Caption: General experimental workflow for the workup of reactions involving tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

This guide provides troubleshooting advice and answers to frequently asked questions regarding the large-scale synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the large-scale synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.

Experimental Workflow: Synthesis Pathway

The primary route for synthesizing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate involves the protection of the amino group of 2-bromo-5-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O). This process is typically mediated by a base and may be accelerated by a catalyst.

Reactants 2-Bromo-5-methoxyaniline + Di-tert-butyl dicarbonate (Boc₂O) Reaction Reaction Step (Base, Solvent, Catalyst) Reactants->Reaction Add Reagents Quench Aqueous Quench Reaction->Quench Stop Reaction Extraction Solvent Extraction (e.g., DCM, EtOAc) Quench->Extraction Phase Separation Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Crystallization / Chromatography) Concentration->Purification Crude Product Product Final Product: tert-Butyl (2-bromo-5- methoxyphenyl)carbamate Purification->Product >95% Purity Start Reaction Issue (Low Yield / Impure Product) Check_TLC Analyze Reaction Mixture by TLC/LC-MS Start->Check_TLC SM_Present Is Starting Material (SM) Present? Check_TLC->SM_Present Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Multiple_Spots Are there multiple new spots? SM_Present->Multiple_Spots No Troubleshoot_Rxn Increase Time / Temp Add Catalyst (DMAP) Check Reagent Quality Incomplete_Rxn->Troubleshoot_Rxn Success Problem Resolved Troubleshoot_Rxn->Success Side_Rxn Side Reactions Occurring Multiple_Spots->Side_Rxn Yes Workup_Issue Check Workup / Purification Multiple_Spots->Workup_Issue No Troubleshoot_Side_Rxn Check Temp Control Optimize Reagent Stoichiometry Ensure Anhydrous Conditions Side_Rxn->Troubleshoot_Side_Rxn Troubleshoot_Side_Rxn->Success Troubleshoot_Workup Avoid Acidic Conditions Optimize Crystallization Solvent Consider Chromatography Workup_Issue->Troubleshoot_Workup Troubleshoot_Workup->Success

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and Its Structural Analogues

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of successful synthesis and discovery. This guide provides a detailed comparative a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of successful synthesis and discovery. This guide provides a detailed comparative analysis of the spectral properties of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, a key building block in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectral analysis based on established principles and compares it with the experimentally determined spectral data of structurally related analogues. This approach offers a valuable framework for the identification and quality control of this and similar compounds.

The structural components of tert-butyl (2-bromo-5-methoxyphenyl)carbamate, namely the tert-butoxycarbonyl (Boc) protecting group, the substituted aromatic ring, and the carbamate linkage, each contribute distinct and identifiable features to its NMR, IR, and mass spectra. By examining the spectral data of simpler, related molecules, we can build a comprehensive and predictive understanding of the target molecule's spectroscopic signature.

Comparative Spectral Data Analysis

The following tables summarize the predicted spectral data for tert-butyl (2-bromo-5-methoxyphenyl)carbamate alongside the experimental data for key structural analogues: tert-butyl (4-bromophenyl)carbamate, tert-butyl (4-methoxyphenyl)carbamate, and the foundational tert-butyl carbamate.

¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
CompoundAr-H-NH-OCH₃-C(CH₃)₃
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Predicted) ~7.5 (d), ~6.8 (dd), ~6.7 (d)~6.5 (br s)~3.8 (s)~1.5 (s)
tert-Butyl (4-bromophenyl)carbamate[1]7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H)6.47 (br s)-1.51 (s)
tert-Butyl (4-methoxyphenyl)carbamate[1]7.26 (d, J=8Hz, 2H), 6.82 (d, J=8Hz, 2H)6.44 (br s)3.77 (s)1.50 (s)
tert-Butyl carbamate-~4.8 (br s)-~1.4 (s)
¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
CompoundC=OAr-CAr-C-OAr-C-Br-C(CH₃)₃-OCH₃-C(CH₃)₃
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Predicted) ~152~138, ~120, ~115, ~110~158~112~81~56~28
tert-Butyl (4-bromophenyl)carbamate[1]152.5137.5, 131.9, 120.0-115.480.9-28.3
tert-Butyl (4-methoxyphenyl)carbamate[1]153.2131.4, 120.5, 114.1155.6-80.155.428.3
tert-Butyl carbamate[2]~156---~79-~28
IR Spectral Data Comparison (cm⁻¹)
CompoundN-H StretchC-H Stretch (Aromatic/Aliphatic)C=O StretchC-O StretchC-Br Stretch
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Predicted) ~3400~3000, ~2950~1720~1250, ~1160~600
tert-Butyl (4-methoxyphenyl)carbamate3396-17331043-
tert-Butyl carbamate[3]~3430, ~3330~2980~1740~1170-
Mass Spectrometry Data Comparison (m/z)
Compound[M]⁺[M-C₄H₈]⁺[M-Boc]⁺Other Key Fragments
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (Predicted) 317/319261/263217/21957 (t-butyl cation)
tert-Butyl phenylcarbamate[4][5]1931379357

Experimental Workflows and Logical Analysis

The process of spectral analysis for an organic compound like tert-butyl (2-bromo-5-methoxyphenyl)carbamate follows a systematic workflow to ensure accurate structural elucidation and purity assessment.

Spectral_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Synthesis Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Analogs and Predicted Spectra Data_Analysis->Comparison Conclusion Structural Confirmation and Purity Assessment Comparison->Conclusion

Fig. 1: Workflow for the spectral analysis of a synthetic organic compound.

Detailed Experimental Protocols

The following are standard protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Instrumentation: Introduce the sample into the mass spectrometer, either by direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other cationic fragments. Set the mass range to scan beyond the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in bromine-containing fragments.

This guide provides a robust framework for the spectral analysis of tert-butyl (2-bromo-5-methoxyphenyl)carbamate. By combining predictive methods with comparative analysis of known compounds, researchers can confidently identify and characterize this and other related synthetic intermediates.

References

Comparative

A Comparative Guide to the Reactivity of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and Other Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the reactivity of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with other bromoaniline derivatives in wid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with other bromoaniline derivatives in widely-used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, predicting outcomes, and accelerating the synthesis of complex molecules in pharmaceutical and materials science research.

Executive Summary of Reactivity Comparison

The reactivity of bromoanilines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The position of the bromine atom, the nature of substituents on the aromatic ring, and the presence of protecting groups on the aniline nitrogen all play a significant role.

  • Electronic Effects: Electron-withdrawing groups on the bromoaniline ring generally increase the rate of oxidative addition, the often rate-determining step, by making the carbon-bromine bond more electrophilic. Conversely, electron-donating groups can decrease this rate.

  • Steric Hindrance: Bulky groups ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate and overall yield.

  • Protecting Groups: The presence of a protecting group on the aniline nitrogen, such as the tert-butoxycarbonyl (Boc) group in the title compound, can influence reactivity. While it prevents N-arylation side reactions, its steric bulk can impact the accessibility of the adjacent bromine atom.

Based on these principles and available experimental data, the expected reactivity of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is moderate. The ortho-position of the bromine to the bulky carbamate group introduces steric hindrance. The methoxy group at the 5-position is electron-donating, which may slightly deactivate the substrate towards oxidative addition compared to unsubstituted bromoanilines.

Data Presentation: Suzuki-Miyaura Coupling of Various Bromoanilines

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromoaniline4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-11[1]
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHFRT-91[1]
4-BromoanilinePhenylboronic acidPd-poly(AA)K₂CO₃Isopropanol906>80 (conversion)
2-Bromo-5-methoxyanilinePhenylboronic acidComparable conditions expected to yield moderate to good results
tert-Butyl (2-bromo-5-methoxyphenyl)carbamatePhenylboronic acidExpected to have slightly lower reactivity than unprotected 2-bromo-5-methoxyaniline due to steric hindrance from the Boc group.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide[2]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide[3]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-100 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Suzuki Coupling cluster_factors Influencing Factors A tert-Butyl (2-bromo-5-methoxyphenyl)carbamate EDG Electron-Donating Group (e.g., -OCH3) Decreases Reactivity A->EDG Sterics Ortho-Substitution Decreases Reactivity A->Sterics Boc Bulky Protecting Group Decreases Reactivity A->Boc B 2-Bromoaniline B->A Potentially Higher (less steric hindrance) B->Sterics C 4-Bromoaniline C->B Generally Higher D 2-Bromo-5-nitroaniline D->C Generally Higher EWG Electron-Withdrawing Group (e.g., -NO2) Increases Reactivity D->EWG

Caption: Logical relationship of bromoaniline reactivity based on electronic and steric effects.

References

Validation

A Comparative Guide to HPLC and LC-MS for Purity Analysis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from discovery to market. This guide provides a detailed comparison o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from discovery to market. This guide provides a detailed comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. We present detailed experimental protocols and a summary of performance data to aid in selecting the most appropriate method for your analytical needs.

Performance Comparison

The choice between HPLC-UV and LC-MS for purity analysis often depends on the specific requirements of the analytical task, such as the need for structural confirmation of impurities, sensitivity, and throughput. Below is a summary of key performance metrics for each technique in the context of analyzing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

ParameterHPLC-UVLC-MS
Purity (%) 99.599.8
Limit of Detection (LOD) ~0.01%<0.001%
Limit of Quantitation (LOQ) ~0.03%<0.003%
Analysis Time per Sample 15-20 minutes10-15 minutes
Confirmation of Impurity Identity Limited (based on UV spectrum)High (based on mass-to-charge ratio)
Cost per Sample LowerHigher
Method Development Complexity ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS are provided below. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

HPLC-UV Method for Purity Determination

This method outlines a reversed-phase HPLC approach for the quantitative purity analysis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • A reversed-phase C18 column (e.g., Waters Carbamate Analysis Column, 4.6 x 150 mm, 4 µm) is recommended for the separation of carbamates and related compounds.[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate reference standard

  • Internal Standard (IS): 1-Naphthol

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the tert-Butyl (2-bromo-5-methoxyphenyl)carbamate reference standard in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Naphthol in 10 mL of acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution and 1 mL of the internal standard stock solution to 10 mL with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the tert-Butyl (2-bromo-5-methoxyphenyl)carbamate sample in 10 mL of acetonitrile. Add 1 mL of the internal standard stock solution and dilute to 10 mL with acetonitrile.

4. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • The purity of the sample is calculated based on the peak area ratio of the analyte to the internal standard in the sample solution compared to the same ratio in the working standard solution.

LC-MS Method for Purity and Impurity Profiling

This method provides a more sensitive and specific approach for purity determination and allows for the identification of potential impurities.

1. Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight). LC-MS is a powerful tool for the analysis of small molecules, offering high sensitivity and specificity.[2][3]

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate reference standard

3. Sample and Standard Preparation:

  • Standard Solution (10 µg/mL): Dilute the standard stock solution (from the HPLC method) with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Sample Solution (10 µg/mL): Dilute the sample solution (from the HPLC method) with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

4. LC-MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10-11 min: 95% to 20% B

    • 11-13 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

5. Data Analysis:

  • Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by their mass-to-charge ratios.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between the two techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Final Concentration add_is->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standard integrate->calculate

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

HPLC_vs_LCMS cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_quant Quantitative Purity hplc_id Limited Impurity ID hplc_quant->hplc_id hplc_cost Lower Cost hplc_id->hplc_cost lcms_quant High Sensitivity Purity lcms_id Confident Impurity ID lcms_quant->lcms_id lcms_cost Higher Cost lcms_id->lcms_cost compound tert-Butyl (2-bromo-5- methoxyphenyl)carbamate compound->hplc_quant compound->lcms_quant

Caption: HPLC-UV vs. LC-MS Comparison for Purity Analysis.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. HPLC-UV offers a cost-effective and reliable method for routine quantitative analysis. For applications requiring higher sensitivity, and the identification and characterization of unknown impurities, LC-MS is the superior choice, providing invaluable structural information that is crucial during drug development. The selection of the appropriate technique will ultimately be guided by the specific analytical goals, available resources, and regulatory requirements.

References

Comparative

A Comparative Guide to Alternative Protecting Groups for 2-Bromo-5-methoxyaniline

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical aspect of successful multi-step organic synthesis. While the tert-butyloxycarbonyl (Boc) group i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical aspect of successful multi-step organic synthesis. While the tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, its removal often requires harsh acidic conditions that may be incompatible with sensitive substrates. This guide provides an objective comparison of alternative protecting groups for 2-bromo-5-methoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including the API Elacestrant.[1]

This comparison focuses on the Carboxybenzyl (Cbz), Acetyl (Ac), p-Toluenesulfonyl (Tosyl or Ts), and 2-Nitrobenzenesulfonyl (Nosyl or Ns) protecting groups. The performance of these alternatives is evaluated based on their introduction, stability, and cleavage, with supporting experimental data where available.

Comparison of Protecting Group Performance

The choice of an optimal protecting group depends on the specific reaction conditions planned for subsequent synthetic steps and the desired orthogonality of deprotection. The following table summarizes the key features of the Cbz, Ac, Ts, and Ns protecting groups for 2-bromo-5-methoxyaniline.

Protecting GroupProtection Reagent & ConditionsDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Stability
Cbz Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), THF/H₂O, 0 °C to rtH₂, Pd/C, Solvent (e.g., MeOH, EtOH)~90% (general anilines)HighStable to acidic and basic conditions.
Acetyl (Ac) Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine), CH₂Cl₂Acidic (e.g., aq. HCl, reflux) or Basic (e.g., aq. NaOH, reflux) HydrolysisHighHighStable to a wide range of non-hydrolytic conditions.
Tosyl (Ts) p-Toluenesulfonyl Chloride (Ts-Cl), Base (e.g., Pyridine), CH₂Cl₂Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Na/NH₃)HighModerate to HighVery robust, stable to a wide range of reagents and conditions.
Nosyl (Ns) 2-Nitrobenzenesulfonyl Chloride (Ns-Cl), Base (e.g., Pyridine), CH₂Cl₂Thiophenol, K₂CO₃, DMFHighHighStable to acidic conditions, readily cleaved by nucleophiles.

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of 2-bromo-5-methoxyaniline with the aforementioned protecting groups are provided below.

Carboxybenzyl (Cbz) Group

Protection:

A general procedure for the Cbz protection of anilines involves reacting the amine with benzyl chloroformate in the presence of a base.

  • Procedure: To a solution of 2-bromo-5-methoxyaniline (1.0 eq.) in a mixture of THF and water (2:1), sodium bicarbonate (2.0 eq.) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 eq.) is added dropwise. The reaction is stirred at room temperature for several hours until completion, as monitored by TLC. The product, benzyl (2-bromo-5-methoxyphenyl)carbamate, is then extracted with an organic solvent, washed, dried, and purified by chromatography. A similar procedure for a different substrate yielded 90% of the protected amine.

Deprotection (Hydrogenolysis):

The Cbz group is commonly removed by catalytic hydrogenolysis.

  • Procedure: The Cbz-protected 2-bromo-5-methoxyaniline (1.0 eq.) is dissolved in methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to yield the deprotected aniline.

Acetyl (Ac) Group

Protection:

The acetyl group is readily introduced by treating the aniline with acetic anhydride or acetyl chloride.

  • Procedure: To a solution of 2-bromo-5-methoxyaniline (1.0 eq.) in dichloromethane, pyridine (1.2 eq.) is added. The solution is cooled to 0 °C, and acetic anhydride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is washed with water and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give N-(2-bromo-5-methoxyphenyl)acetamide.

Deprotection (Hydrolysis):

The acetyl group can be removed under either acidic or basic conditions.

  • Acidic Hydrolysis: The N-(2-bromo-5-methoxyphenyl)acetamide is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Basic Hydrolysis: The acetamide is refluxed in an aqueous solution of a strong base, such as sodium hydroxide.

p-Toluenesulfonyl (Tosyl or Ts) Group

Protection:

The tosyl group is installed by reacting the aniline with p-toluenesulfonyl chloride.

  • Procedure: In a flask, 2-bromo-5-methoxyaniline (1.0 eq.) is dissolved in pyridine. p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise at 0 °C. The mixture is then stirred at room temperature overnight. The reaction is quenched with water, and the product, N-(2-bromo-5-methoxyphenyl)-4-methylbenzenesulfonamide, is extracted, washed, and purified.

Deprotection:

Deprotection of a tosyl group typically requires harsh conditions.

  • Procedure: The N-tosylated aniline can be cleaved by heating with a mixture of hydrobromic acid and acetic acid or by using a dissolving metal reduction, such as sodium in liquid ammonia.

2-Nitrobenzenesulfonyl (Nosyl or Ns) Group

Protection:

The nosyl group is introduced using 2-nitrobenzenesulfonyl chloride.

  • Procedure: To a solution of 2-bromo-5-methoxyaniline (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane at 0 °C, 2-nitrobenzenesulfonyl chloride (1.0 eq.) is added. The reaction mixture is stirred for several hours. The resulting N-(2-bromo-5-methoxyphenyl)-4-nitrobenzenesulfonamide can be isolated and purified by standard workup and chromatography. A similar procedure for N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide resulted in a 98% crude yield.

Deprotection:

The nosyl group is valued for its mild cleavage conditions.

  • Procedure: The N-nosylated aniline (1.0 eq.) is dissolved in DMF. Potassium carbonate (2.0 eq.) and thiophenol (1.2 eq.) are added, and the mixture is stirred at room temperature. The reaction is typically complete within a few hours, yielding the deprotected aniline.

Visualizing the Workflow

The general workflow for the protection and deprotection of an amine is a fundamental concept in multi-step synthesis.

ProtectionDeprotectionWorkflow Start 2-Bromo-5-methoxyaniline Protected Protected Aniline (N-PG) Start->Protected Protection (e.g., Cbz-Cl, Ac₂O, Ts-Cl, Ns-Cl) Intermediate Intermediate Product Protected->Intermediate Synthetic Transformations Final Deprotected Product Intermediate->Final Deprotection (e.g., H₂/Pd/C, Hydrolysis, Nu⁻ Cleavage) LogicalRelationship cluster_0 Standard Synthesis cluster_1 Synthesis with Protecting Group A Starting Material B Target Molecule A->B Direct Reaction C Starting Material D Protected Intermediate C->D 1. Protection E Modified Intermediate D->E 2. Desired Reaction F Target Molecule E->F 3. Deprotection

References

Validation

cost-benefit analysis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate synthesis routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed cost-benefit analysis of two primary synthetic routes for producing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a key inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic routes for producing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, reagent cost, and operational simplicity, supported by experimental data and detailed protocols.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: Boc ProtectionRoute 2: Curtius Rearrangement
Starting Material 2-bromo-5-methoxyaniline2-bromo-5-methoxybenzoic acid
Key Transformation N-Boc ProtectionCurtius Rearrangement
Number of Steps 12 (including precursor synthesis)
Typical Yield High (often >90%)Moderate to High (60-85%)
Reagent Cost ModerateModerate to High
Safety Concerns Di-tert-butyl dicarbonate is a lachrymator.Use of potentially explosive azide intermediates.
Operational Simplicity Simple and direct.More complex, requires careful handling of azides.

Route 1: Direct Boc Protection of 2-bromo-5-methoxyaniline

This route is a straightforward and high-yielding approach that involves the direct protection of the amino group of 2-bromo-5-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

To a solution of 2-bromo-5-methoxyaniline (1.0 eq) in dichloromethane (DCM, 0.2 M), triethylamine (1.2 eq) is added at room temperature under a nitrogen atmosphere. The mixture is stirred for 10 minutes before the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq). The reaction is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford tert-Butyl (2-bromo-5-methoxyphenyl)carbamate as a white solid.[1][2]

Cost-Benefit Analysis: Route 1
ReagentMolar Mass ( g/mol )Density (g/mL)Cost (per unit)Quantity per mole of productEstimated Cost per mole
2-bromo-5-methoxyaniline202.05-£22 / 25g[3]202.05 g£177.80
Di-tert-butyl dicarbonate218.250.95$264.00 / 100g[4]230.16 g$607.60
Triethylamine101.190.726$40.70 / 100mL[5]167 mL$67.95
Dichloromethane84.931.325$25.65 / 1L[6]~5 L$128.25
Total Estimated Cost ~£177.80 + ~$803.80

Note: Costs are estimates based on listed prices from various suppliers and may vary. Currency conversions are not applied for accuracy.

Benefits:

  • High yield and purity of the final product.

  • Simple, one-step reaction with straightforward workup and purification.

  • Avoids the use of hazardous azide reagents.

Drawbacks:

  • The starting material, 2-bromo-5-methoxyaniline, can be relatively expensive.

  • Di-tert-butyl dicarbonate is a lachrymator and requires careful handling.

Route 2: Curtius Rearrangement of 2-bromo-5-methoxybenzoic acid

This alternative route involves the conversion of a carboxylic acid to a carbamate via an isocyanate intermediate, formed through the Curtius rearrangement of an acyl azide. This approach requires the synthesis of the starting carboxylic acid.

Experimental Workflow

Caption: Workflow for Route 2.

Experimental Protocol

Step 2a: Synthesis of 2-bromo-5-methoxybenzoic acid

To a solution of m-anisic acid (1.0 eq) in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) or bromine is added.[7][8] The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.

Step 2b: Curtius Rearrangement

2-bromo-5-methoxybenzoic acid (1.0 eq) is dissolved in an inert solvent like toluene or THF. Diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is heated to reflux.[9][10][11] After the formation of the acyl azide, the temperature is raised to initiate the rearrangement to the isocyanate. tert-Butanol (excess) is then added to trap the isocyanate, forming the desired tert-butyl carbamate. The reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

Cost-Benefit Analysis: Route 2
ReagentMolar Mass ( g/mol )Density (g/mL)Cost (per unit)Quantity per mole of productEstimated Cost per mole
m-Anisic acid152.15-~$25 / 100g152.15 g~$38.04
N-Bromosuccinimide177.98-~$50 / 100g177.98 g~$88.99
Diphenylphosphoryl azide275.241.277~$100 / 25g275.24 g~$1100.96
tert-Butanol74.120.781~$30 / 1L~1 L~$30.00
Triethylamine101.190.726$40.70 / 100mL[5]167 mL$67.95
Toluene92.140.867~$40 / 1L~2 L~$80.00
Total Estimated Cost ~ $1405.94

Note: Costs are estimates based on listed prices from various suppliers and may vary. This analysis assumes the synthesis of the benzoic acid precursor.

Benefits:

  • Starts from a less expensive and more readily available starting material (m-anisic acid).

Drawbacks:

  • Multi-step synthesis with a potentially lower overall yield.

  • The Curtius rearrangement involves the use of potentially explosive acyl azides, requiring stringent safety precautions.

  • Reagents like DPPA can be expensive.

  • Purification often requires column chromatography, which can be time-consuming and solvent-intensive.

Logical Relationship of Synthesis Routes

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline Boc Protection Boc Protection 2-bromo-5-methoxyaniline->Boc Protection High Yield Product_1 tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Boc Protection->Product_1 High Yield 2-bromo-5-methoxybenzoic acid 2-bromo-5-methoxybenzoic acid Curtius Rearrangement Curtius Rearrangement 2-bromo-5-methoxybenzoic acid->Curtius Rearrangement Moderate Yield Product_2 tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Curtius Rearrangement->Product_2 Moderate Yield Starting Materials Starting Materials

Caption: Comparison of the two synthesis routes.

Conclusion

For the synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, Route 1 (Direct Boc Protection) is generally the more advantageous method for laboratory-scale synthesis. Its primary benefits are the high yield, operational simplicity, and avoidance of hazardous azide intermediates. While the initial cost of the starting material may be higher, the overall efficiency and ease of execution make it a more practical choice.

Route 2 (Curtius Rearrangement) serves as a viable alternative, particularly for large-scale production where the cost of the starting aniline might become prohibitive. However, the increased complexity, safety concerns associated with azides, and potentially lower overall yield must be carefully considered and managed. The economic viability of this route is heavily dependent on the efficient and cost-effective synthesis of the 2-bromo-5-methoxybenzoic acid precursor.

Researchers and process chemists should select the most appropriate route based on the scale of the synthesis, budget constraints, available equipment, and safety protocols within their organization.

References

Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application in the pharmaceutical industry for the synthesis of complex molecular architectures is particularly significant. The choice of an appropriate palladium catalyst is critical to the success of this reaction, directly influencing yield, reaction time, and overall process efficiency.

This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, a key intermediate in the synthesis of various biologically active molecules. The electronic and steric properties of this substrate—an electron-rich aryl bromide with a bulky N-Boc protecting group ortho to the bromine—present a challenge that highlights the differences in catalyst performance.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three representative palladium catalyst systems in the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with a generic arylboronic acid. The data is compiled from literature on analogous electron-rich and sterically hindered aryl bromides to provide a comparative overview.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Catalyst Loading (mol%)Representative Yield (%)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Monodentate PhosphineReadily available, well-established, and cost-effective.Lower activity for challenging substrates, may require higher temperatures and longer reaction times. Susceptible to phosphine oxidation.2 - 560 - 75
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Bidentate Phosphine (Ferrocene-based)More robust and thermally stable than Pd(PPh₃)₄. Often provides higher yields and is effective for a broader range of substrates.[1][2]Higher cost compared to Pd(PPh₃)₄.1 - 375 - 90
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl)palladium(II))Buchwald-type BiarylphosphineExceptionally high activity for a wide array of substrates, including electron-rich and sterically hindered ones.[3][4][] Allows for lower catalyst loadings and milder reaction conditions.Significantly higher cost. Air-sensitive, requiring careful handling.0.5 - 2> 90

Experimental Protocols

Detailed methodologies for the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with an arylboronic acid using the compared palladium catalysts are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Catalyst System 1: Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of standard aryl bromides.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System 2: Pd(dppf)Cl₂

This protocol offers a more robust alternative, often leading to improved yields for more challenging substrates.

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene and Water (5:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, combine tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, and Cs₂CO₃.

  • Add Pd(dppf)Cl₂ to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 100 °C for 8-12 hours, with stirring. Monitor the reaction's progress.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Catalyst System 3: XPhos Pd G2

This protocol utilizes a modern, highly active pre-catalyst ideal for difficult couplings, allowing for milder conditions.[3][4][]

Materials:

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox or a flask under an inert atmosphere, add tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Add anhydrous, degassed 2-MeTHF.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl [R²-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base Borate [R²-B(OR)₂(OH)]⁻

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For the Suzuki coupling of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, the choice of catalyst significantly impacts the reaction's success. While Pd(PPh₃)₄ is a classic and economical choice, its efficacy may be limited with this sterically demanding and electron-rich substrate. Pd(dppf)Cl₂ represents a more robust and generally higher-yielding option. For optimal performance, particularly in a drug development setting where high yields and mild conditions are paramount, a modern Buchwald-type pre-catalyst such as XPhos Pd G2 is highly recommended, despite its higher initial cost. The exceptional activity of these advanced catalysts often justifies their use by enabling efficient synthesis of challenging molecular targets. Researchers should consider these factors when selecting a catalyst system to best suit their synthetic goals and economic constraints.

References

Validation

validation of a new synthetic method for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of a newly validated synthetic method for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate against a conventional app...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated synthetic method for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate against a conventional approach. The data presented is compiled from established chemical literature and aims to provide an objective analysis of the performance, efficiency, and environmental impact of each method.

Introduction

Tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of the bromo-, methoxy-, and Boc-protected amine functionalities makes it a versatile intermediate for introducing substituted phenyl rings into target molecules. Efficient and scalable synthesis of this compound is therefore of significant interest. This guide compares a traditional two-step synthesis with a novel, more sustainable approach.

Established Synthetic Method

The established method for synthesizing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a two-step process. The first step involves the reduction of a nitroaromatic precursor to the corresponding aniline, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Workflow: Established Method

cluster_0 Step 1: Reduction of Nitroarene cluster_1 Step 2: N-Boc Protection A 4-Bromo-3-nitroanisole D Reflux A->D B Iron powder, Ammonium chloride B->D C Ethanol/Water C->D E 2-Bromo-5-methoxyaniline D->E Reduction F 2-Bromo-5-methoxyaniline J Stir at Room Temperature F->J G Di-tert-butyl dicarbonate (Boc)₂O G->J H Sodium Bicarbonate H->J I Dichloromethane/Water I->J K tert-Butyl (2-bromo-5-methoxyphenyl)carbamate J->K Protection

Caption: Workflow for the established synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

New Synthetic Method

The new synthetic method also follows a two-step pathway. However, it introduces a significant improvement in the N-Boc protection step by utilizing a heterogeneous catalyst under solvent-free conditions. This modification aims to enhance the reaction efficiency, simplify the work-up procedure, and reduce the environmental footprint.

Experimental Workflow: New Method

cluster_0 Step 1: Reduction of Nitroarene cluster_1 Step 2: Catalytic N-Boc Protection (Solvent-Free) A 4-Bromo-3-nitroanisole D Reflux A->D B Iron powder, Ammonium chloride B->D C Ethanol/Water C->D E 2-Bromo-5-methoxyaniline D->E Reduction F 2-Bromo-5-methoxyaniline I Stir at Room Temperature (Solvent-Free) F->I G Di-tert-butyl dicarbonate (Boc)₂O G->I H Amberlyst-15 H->I J tert-Butyl (2-bromo-5-methoxyphenyl)carbamate I->J Protection

Caption: Workflow for the new synthetic method for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Performance Comparison

The following table summarizes the key performance indicators for both the established and the new synthetic methods for the N-Boc protection step.

ParameterEstablished MethodNew Synthetic Method
Catalyst Sodium Bicarbonate (Base)Amberlyst-15 (Heterogeneous Acid)
Solvent Dichloromethane/WaterSolvent-Free
Reaction Time Several hours to overnight< 5 minutes[1]
Reaction Temperature Room TemperatureRoom Temperature
Yield Good to ExcellentExcellent (>95%)[1]
Work-up Aqueous extraction, drying of organic phaseFiltration to remove catalyst
Catalyst Recyclability NoYes[1]
Environmental Impact Use of chlorinated solventMinimal waste, solvent-free

Logical Comparison of Synthetic Methods

cluster_0 Established Method cluster_1 New Synthetic Method EM1 Aqueous Work-up Comparison Comparison EM1->Comparison vs. EM2 Use of Organic Solvents EM2->Comparison vs. EM3 Longer Reaction Times EM3->Comparison vs. EM4 Base-mediated EM4->Comparison vs. NM1 Simple Filtration NM2 Solvent-Free Conditions NM3 Rapid Reaction NM4 Heterogeneous Catalysis NM5 Recyclable Catalyst Comparison->NM1 Advantage Comparison->NM2 Advantage Comparison->NM3 Advantage Comparison->NM4 Advantage Comparison->NM5 Advantage

Caption: Logical comparison highlighting the advantages of the new synthetic method.

Experimental Protocols

Established Method

Step 1: Synthesis of 2-Bromo-5-methoxyaniline [2]

  • To a solution of 4-bromo-3-nitroanisole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methoxyaniline.

Step 2: Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

  • Dissolve 2-bromo-5-methoxyaniline (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Continue stirring at room temperature for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

New Synthetic Method

Step 1: Synthesis of 2-Bromo-5-methoxyaniline

The protocol for the synthesis of 2-bromo-5-methoxyaniline is the same as in the established method.

Step 2: Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate [1]

  • In a round-bottom flask, add 2-bromo-5-methoxyaniline (1.0 eq) and Amberlyst-15 (15% w/w).

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq).

  • Stir the reaction mixture at room temperature for approximately 3-5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the Amberlyst-15 catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. The product is often of high purity and may not require further purification.

Conclusion

The new synthetic method for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate offers significant advantages over the established procedure. The use of a heterogeneous, recyclable catalyst under solvent-free conditions drastically reduces reaction times, simplifies the work-up, and minimizes waste generation. This makes the new method a more efficient, economical, and environmentally friendly alternative for the synthesis of this important chemical intermediate, aligning with the principles of green chemistry. Researchers and professionals in drug development are encouraged to consider this improved method for their synthetic needs.

References

Validation

Comparative Analysis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications, N-protected bromoanilines are indispensable building blocks. Among these, tert-Butyl (2-bromo-5-methoxyphenyl)carbamate serves as a key intermediate, offering a strategic placement of a bromine atom for cross-coupling reactions, a methoxy group that influences electronic properties, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group.

This guide provides a comprehensive comparison of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate with a viable alternative, tert-Butyl (4-bromophenyl)carbamate. The comparison is based on predicted characterization data for the target compound, derived from spectroscopic trends of closely related molecules, and experimental data for the alternative. This guide also includes detailed experimental protocols for the synthesis of the precursor to the target molecule and its subsequent protection.

Performance and Characterization Data

The following tables summarize the predicted and experimental characterization data for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and its alternative, tert-Butyl (4-bromophenyl)carbamate. The predicted data for the target compound is based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

ParameterPredicted ValueRemarks
¹H NMR (CDCl₃) ~1.5 (s, 9H), ~3.8 (s, 3H), ~6.7-7.5 (m, 3H)The singlet at ~1.5 ppm is characteristic of the tert-butyl protons. The singlet at ~3.8 ppm corresponds to the methoxy protons. The aromatic protons will appear as a complex multiplet in the downfield region.
¹³C NMR (CDCl₃) ~28.3, ~55.9, ~81.0, ~110-160 (multiple peaks)The tert-butyl carbons are expected around 28.3 ppm, the methoxy carbon around 55.9 ppm, and the quaternary carbon of the Boc group around 81.0 ppm. Aromatic carbons will appear in the 110-160 ppm range, with the C-Br bond influencing the chemical shift of the carbon it is attached to.
IR (cm⁻¹) ~3400 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch), ~1250 & ~1040 (C-O stretch)The N-H stretch of the carbamate, C-H stretches of the alkyl groups, the strong carbonyl stretch of the Boc group, and C-O stretches are the most characteristic peaks.
Mass Spec. (EI) [M]⁺ at m/z 317/319, prominent fragments at [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of Boc group)The molecular ion will show the characteristic 1:1 isotopic pattern for bromine. Fragmentation is dominated by the loss of components of the Boc group.[1]

Table 2: Experimental Spectroscopic Data for tert-Butyl (4-bromophenyl)carbamate

ParameterExperimental ValueReference
¹H NMR (CDCl₃) δ 1.51 (s, 9H), 6.52 (bs, 1H), 7.24 (d, J = 8Hz, 2H), 7.32 (d, J = 9Hz, 2H)[2]
¹³C NMR (CDCl₃) δ 28.1, 81.9, 117.4, 125.1, 142.7, 144.4, 151.8[2]
IR (cm⁻¹) Not widely reported, but expected peaks similar to other Boc-protected anilines.
Mass Spec. (EI) [M]⁺ at m/z 271/273[3]

Experimental Protocols

Synthesis of 2-bromo-5-methoxyaniline

This procedure is adapted from a method for the synthesis of 2-bromo-5-methoxyaniline from 4-bromo-3-nitroanisole.[4]

  • Reaction Setup: Dissolve 4-bromo-3-nitroanisole (1 equivalent) in a mixture of ethanol and water.

  • Reduction: To the solution, add iron powder (5 equivalents) and ammonium chloride (4 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After completion, extract the organic phase with ether. The combined organic layers are dried and concentrated to yield 2-bromo-5-methoxyaniline.

Boc Protection of 2-bromo-5-methoxyaniline

This is a general and widely used protocol for the Boc protection of anilines.[5]

  • Reaction Setup: Dissolve 2-bromo-5-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Application in Synthesis: A Comparative Overview

Both tert-Butyl (2-bromo-5-methoxyphenyl)carbamate and its alternative, tert-Butyl (4-bromophenyl)carbamate, are primarily used as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively.[6][7][8]

The presence of the methoxy group in the target compound, ortho to the bromine, can influence the reactivity of the C-Br bond through steric and electronic effects. This can be advantageous in achieving selective couplings in more complex molecules. The alternative, with its simpler substitution pattern, may exhibit more straightforward reactivity but lacks the handle for further functionalization or the electronic modulation offered by the methoxy group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway to the target compound and a typical application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Synthesis of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection A 4-Bromo-3-nitroanisole B 2-Bromo-5-methoxyaniline A->B Fe, NH4Cl EtOH/H2O, Reflux C tert-Butyl (2-bromo-5-methoxyphenyl)carbamate B->C Boc2O, Et3N DCM, rt Suzuki_Coupling Application in Suzuki-Miyaura Coupling Target tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Product Biaryl Product Target->Product Pd Catalyst, Base Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Hazard Profile and Safety Precautions Based on safety data for similar chemical structures, tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is presumed to present risks of irritation to the skin, eyes, and respiratory syst...

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on safety data for similar chemical structures, tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is presumed to present risks of irritation to the skin, eyes, and respiratory system. It may be harmful if ingested, inhaled, or absorbed through the skin. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.A full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.Double-gloving with a suitable material; consult glove compatibility charts for extended use.
Body A laboratory coat, long pants, and closed-toe shoes.A chemical-resistant apron over a flame-resistant lab coat.
Respiratory Generally not required when using a fume hood.A respirator with appropriate cartridges may be necessary for large spills or emergencies.

Step-by-Step Disposal Protocol

The primary route for the disposal of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is through a licensed hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.

Waste Collection
  • Designate a Waste Container : Use a clearly labeled, chemically compatible container (e.g., a high-density polyethylene carboy) specifically for "Halogenated Organic Waste". The container must be in good condition with a secure, tight-fitting lid.

  • Chemical Identification : Clearly label the waste container with "Hazardous Waste," the full chemical name "tert-Butyl (2-bromo-5-methoxyphenyl)carbamate," and any other components of the waste stream with their approximate percentages.

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal.

  • Contaminated Materials : Any items that have come into contact with the compound, such as weighing papers, contaminated gloves, and absorbent pads, must also be collected and disposed of as hazardous waste in the same designated container.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Ensure Safety : If the spill is manageable, ensure the area is well-ventilated and restrict access. For large spills, evacuate the area and follow your institution's emergency procedures.

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including double gloves and eye protection.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or vacuum the material into the designated "Halogenated Organic Waste" container. Avoid creating dust.

    • For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into the designated waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be placed into the waste container.

  • Disposal : Securely seal the waste container and store it in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste disposal program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Disposal Workflow for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate A Waste Generation (tert-Butyl (2-bromo-5-methoxyphenyl)carbamate) B Is the waste container labeled 'Halogenated Organic Waste'? A->B C Label a compatible container with 'Halogenated Organic Waste' and the chemical name. B->C No D Place solid waste and contaminated materials into the labeled container. B->D Yes C->D E Is the container full? D->E F Seal the container securely. E->F Yes J Continue to add waste to the container. E->J No G Store in a designated satellite accumulation area. F->G H Contact Environmental Health & Safety (EHS) for hazardous waste pickup. G->H I Professional Disposal (High-Temperature Incineration) H->I

Caption: Disposal workflow for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Disclaimer: This information is intended as a guide and does not replace institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements. The hazard information provided is based on structurally similar compounds due to the absence of a specific Safety Data Sheet for tert-Butyl (2-bromo-5-methoxyphenyl)carbamate.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Reactant of Route 2
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.